3-Cyano-4-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-cyano-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOOIZOUHWDLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280649 | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-48-5 | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911210-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Cyano-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyano-4-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of Cyano-Methoxyphenylboronic Acids: Focus on NMR Spectroscopy
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for cyanomethoxyphenylboronic acids, with a specific focus on interpreting the ¹H and ¹³C NMR spectra of the exemplary isomer, 4-cyano-3-methoxyphenylboronic acid. As versatile reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, a thorough understanding of their structural characterization is paramount for researchers, chemists, and professionals in drug development.[1] This document offers field-proven insights into experimental choices, data interpretation, and validation protocols.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role as coupling partners in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The specific substitution pattern on the phenyl ring, such as the presence of cyano (-CN) and methoxy (-OCH₃) groups, significantly influences the electronic properties and reactivity of the boronic acid, making precise structural verification by spectroscopic methods essential.
The subject of this guide, a cyanomethoxyphenylboronic acid, combines the electron-withdrawing nature of the cyano group with the electron-donating character of the methoxy group, creating a unique electronic environment that can be probed effectively by NMR spectroscopy.
Molecular Structure and NMR Assignment Strategy
The molecular structure of 4-cyano-3-methoxyphenylboronic acid serves as our case study. The numbering of the atoms is crucial for the unambiguous assignment of NMR signals.
Figure 1: Molecular structure and atom numbering for 4-cyano-3-methoxyphenylboronic acid.
The interpretation of the NMR spectra relies on fundamental principles, including chemical shifts (influenced by electron density), spin-spin coupling (providing information about adjacent nuclei), and integration (proportional to the number of protons).
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of a substituted benzene ring provides a wealth of information. For 4-cyano-3-methoxyphenylboronic acid, we expect to see signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing cyano and boronic acid groups.
Table 1: Expected ¹H NMR Data for 4-Cyano-3-methoxyphenylboronic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | br s | 2H | B(OH)₂ |
| ~7.6 | d | 1H | H-5 |
| ~7.5 | dd | 1H | H-6 |
| ~7.2 | d | 1H | H-2 |
| ~3.9 | s | 3H | -OCH₃ |
Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.
Causality Behind Chemical Shifts and Splitting Patterns:
-
B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They typically appear as a broad singlet.
-
Aromatic Protons:
-
The protons on the aromatic ring are deshielded due to the ring current and the presence of electronegative substituents.
-
The exact positions are determined by the interplay of the electron-donating methoxy group (ortho, para directing) and the electron-withdrawing cyano and boronic acid groups (meta directing).
-
-
Methoxy Protons: The protons of the methoxy group are shielded compared to the aromatic protons and appear as a sharp singlet around 3.9 ppm, which is a characteristic region for methoxy groups attached to an aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Data for 4-Cyano-3-methoxyphenylboronic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O |
| ~135 | C-H |
| ~130 | C-H |
| ~120 | C-B |
| ~118 | C≡N |
| ~115 | C-H |
| ~110 | C-CN |
| ~56 | -OCH₃ |
Note: These are predicted values based on the analysis of similar compounds such as 4-Methoxybenzaldehyde.[2] Actual experimental values may vary slightly.
Rationale for Carbon Chemical Shifts:
-
C-O Carbon: The carbon attached to the oxygen of the methoxy group is significantly deshielded and appears at a low field (~160 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a range depending on their electronic environment. The carbon attached to the boronic acid group (C-B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
Cyano Carbon: The carbon of the cyano group typically appears in the 115-125 ppm range.
-
Methoxy Carbon: The carbon of the methoxy group is shielded and appears at a high field (~56 ppm).
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-cyano-3-methoxyphenylboronic acid.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many boronic acids due to its high polarity and ability to dissolve both the sample and any residual water.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: ~250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Pick the peaks and report the chemical shifts.
-
Figure 2: Standard workflow for NMR data acquisition and processing.
Conclusion and Best Practices
The NMR spectral data of 3-cyano-4-methoxyphenylboronic acid and its isomers are highly informative for structural elucidation and purity assessment. A systematic approach to data acquisition and interpretation, grounded in the fundamental principles of NMR spectroscopy, is crucial for obtaining reliable and accurate results. For definitive structural confirmation, especially in cases of potential isomerism, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. These advanced techniques can unequivocally establish the connectivity between protons and carbons in the molecule.
References
An In-Depth Technical Guide to the Solubility and Stability of 3-Cyano-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Cyano-4-methoxyphenylboronic acid, a critical reagent in modern synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical properties with actionable experimental protocols. By elucidating the causality behind experimental choices and grounding all recommendations in established scientific principles, this guide serves as an essential resource for the effective handling, storage, and application of this versatile compound. All quantitative data is summarized for clarity, and detailed methodologies for solubility and stability assessment are provided, complete with visual workflows, to ensure procedural fidelity and reproducibility.
Introduction: The Synthetic Utility of this compound
This compound, with the CAS Number 677777-45-6, is a substituted arylboronic acid that has emerged as a valuable building block in organic synthesis.[1][2][3] Its utility is primarily centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[4][5][6] This reaction's tolerance of a wide array of functional groups and its typically high yields have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6][7] The presence of the cyano and methoxy functionalities on the phenyl ring of this compound offers medicinal chemists avenues for molecular elaboration and modulation of physicochemical properties in drug candidates.
A thorough understanding of the solubility and stability of this reagent is paramount for its successful application. Solubility dictates the choice of reaction solvents and can significantly influence reaction kinetics, while stability is critical for ensuring the quality and purity of the starting material, which in turn affects the yield and impurity profile of the final product. This guide provides a detailed exploration of these two key characteristics.
Chemical and Physical Properties
A foundational understanding of the intrinsic properties of this compound is essential for its appropriate handling and use.
| Property | Value | Reference |
| CAS Number | 677777-45-6 | [1][2][3] |
| Molecular Formula | C₈H₈BNO₃ | [1][3] |
| Molecular Weight | 176.97 g/mol | [8] |
| Physical Form | White to off-white solid/crystalline powder | [1] |
| Purity | Typically available in ≥95% or ≥97% purity | [1][2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and for the development of analytical methods. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, we can infer its likely solubility based on its structure and available data for similar compounds.
Aqueous Solubility
The aqueous solubility of this compound has been reported to be 0.85 g/L at 25 °C , categorizing it as very slightly soluble in water.[8] This low aqueous solubility is typical for arylboronic acids and has implications for its use in aqueous reaction media, often necessitating the use of co-solvents.
Solubility in Organic Solvents
Based on the behavior of structurally related compounds like 4-methoxyphenylboronic acid and general principles of solubility, the following trends can be anticipated:[9]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polar nature of these solvents can effectively solvate the boronic acid moiety. |
| Alcohols | Methanol, Ethanol | High to Moderate | The ability of alcohols to act as both hydrogen bond donors and acceptors facilitates interaction with the boronic acid group. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents can accept hydrogen bonds from the boronic acid hydroxyl groups. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity of these solvents is generally insufficient for extensive solvation of the boronic acid. |
| Non-polar Solvents | Toluene, Hexanes | Very Low | The significant difference in polarity between the solute and solvent limits miscibility. |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, it is imperative to perform experimental assessments. The following are standard protocols for determining both thermodynamic and kinetic solubility.
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A persistent excess of solid should be visible.
-
Sample Collection and Preparation: Allow the solid to settle. Carefully extract a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Solvent Addition: To a 96-well microplate, add the desired aqueous buffer or organic solvent to each well.
-
Compound Addition: Transfer a small volume of the DMSO stock solution to the solvent-containing wells, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.
-
Precipitation Detection: Agitate the plate and measure the turbidity of each well using a nephelometer or by observing for visible precipitation. The concentration at which precipitation is first observed is the kinetic solubility.
Stability Profile and Degradation Pathways
Boronic acids are known to be susceptible to certain degradation pathways, which can impact their purity and reactivity. Understanding these is crucial for appropriate storage and handling.
Key Factors Influencing Stability
-
Moisture: Exposure to water can lead to the formation of boroxines (anhydrides), which can affect the reactivity of the boronic acid. While this is often a reversible process, prolonged exposure to moisture should be avoided.[10]
-
pH: Boronic acids are generally most stable at a neutral pH. Both acidic and basic conditions can promote protodeboronation, a process where the C-B bond is cleaved, leading to the formation of the corresponding arene (in this case, 2-cyano-5-methoxytoluene).[10]
-
Oxidation: While less common for arylboronic acids compared to their alkyl counterparts, strong oxidizing agents can lead to degradation. Storing under an inert atmosphere like nitrogen is recommended for long-term stability.[10][11]
-
Temperature: Elevated temperatures can accelerate degradation. Therefore, refrigerated storage is recommended.[2][8][10]
Recommended Storage and Handling
Based on the known stability of boronic acids, the following conditions are recommended for this compound:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][8]
-
Container: Keep in a tightly sealed container to protect from moisture.[12]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid creating dust.[11][13]
Experimental Assessment of Stability: Forced Degradation Studies
Forced degradation (stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solution and solid to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Caption: Workflow for Forced Degradation Studies.
Analytical Methodologies for Stability Assessment
A robust analytical method is crucial for accurately assessing the stability of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the intact active pharmaceutical ingredient (in this case, the boronic acid) from its degradation products, process impurities, and excipients.
Recommended Starting Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point. The choice of stationary phase is critical to minimize on-column hydrolysis.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase can be adjusted to optimize separation.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Method Development: The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.
¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy is a powerful tool for monitoring the degradation of the compound in solution.
Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline.
-
Stress Application: Subject the NMR tube to the desired stress condition (e.g., addition of a drop of acid or base, or heating).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Monitor the decrease in the integral of the characteristic peaks of the parent compound and the appearance and increase of new peaks corresponding to degradation products.
Conclusion
This compound is a valuable reagent whose effective use is contingent upon a clear understanding of its solubility and stability. This guide has provided a framework for this understanding, combining known properties with established, detailed protocols for experimental determination. By adhering to the recommended storage and handling procedures and employing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of this important synthetic building block, thereby enhancing the efficiency and reproducibility of their synthetic endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI) [cymitquimica.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. japsonline.com [japsonline.com]
- 11. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 12. benchchem.com [benchchem.com]
- 13. hoffmanchemicals.com [hoffmanchemicals.com]
Thermal stability of 3-Cyano-4-methoxyphenylboronic acid
An In-Depth Technical Guide to the Thermal Stability of 3-Cyano-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, often necessitates careful consideration of its stability under thermal stress. This guide provides a comprehensive analysis of the thermal stability of this compound, drawing upon established principles of arylboronic acid chemistry and data from closely related analogues. It details the primary thermal decomposition pathways, offers predictive insights into its stability profile, and provides robust experimental protocols for its empirical determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Introduction: The Critical Role of Thermal Stability in Application
The thermal stability of a reagent is a cornerstone of safe, reproducible, and scalable chemical synthesis. For arylboronic acids like this compound, thermal instability can lead to decreased reaction yields, formation of impurities, and in some cases, runaway reactions. Understanding the thermal limits of this compound is therefore paramount for process optimization, risk assessment, and ensuring the quality of the final product. This guide serves as a senior application scientist's perspective on evaluating and understanding the thermal behavior of this important synthetic intermediate.
Predicted Thermal Decomposition Pathways
While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, its thermal behavior can be predicted based on the well-documented chemistry of arylboronic acids. Two primary decomposition pathways are anticipated:
Dehydration to Boroxine
A common thermal event for boronic acids is the intermolecular dehydration to form a cyclic anhydride known as a boroxine.[1] This is a reversible process, and the boroxine can readily hydrolyze back to the boronic acid in the presence of water.[1] The formation of boroxine is an endothermic process and can be observed by thermal analysis techniques.[2]
Caption: Dehydration of this compound to its corresponding boroxine.
Protodeboronation
Protodeboronation is a significant decomposition pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and the formation of the corresponding arene.[3][4] This reaction is often mediated by water or other protic species and can be influenced by pH and the electronic nature of the substituents on the aromatic ring.[3][4] For this compound, this would lead to the formation of 2-methoxybenzonitrile. The presence of an electron-withdrawing cyano group may influence the rate of this decomposition pathway.
Caption: Protodeboronation of this compound.
Thermal Profile of a Close Structural Analogue: 4-Methoxyphenylboronic Acid
In the absence of direct data for this compound, the thermal properties of 4-methoxyphenylboronic acid serve as a valuable reference point. The primary difference is the presence of the cyano group at the 3-position. The electron-withdrawing nature of the cyano group may influence the thermal stability, but the general thermal behavior is expected to be similar.
| Property | Value | Source |
| Melting Point | 204-206 °C | [5][6] |
| Boiling Point | 306.8 °C at 760 mmHg | [5][6] |
| Decomposition Temperature | No specific value reported, but generally stable under normal conditions.[7] | [7] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of boron.[7] | [7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[7] | [7] |
Experimental Determination of Thermal Stability
To empirically determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principle techniques.
Experimental Workflow
The following diagram outlines the logical workflow for a comprehensive thermal stability assessment.
Caption: Experimental workflow for thermal stability analysis.
Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is crucial for identifying the onset of decomposition.
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Calculate the percentage of mass lost at different temperature intervals.
-
Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To identify the melting point and other thermal transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which correspond to events like melting. The peak maximum of the melting endotherm is typically reported as the melting point.
-
Identify exothermic peaks, which may indicate decomposition or other chemical reactions.
-
Safety and Handling Considerations
Based on the safety data sheets of analogous compounds, the following precautions should be taken when handling this compound, especially during thermal analysis:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or decomposition products.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lower the decomposition temperature.[7]
-
Thermal Hazards: Be aware that thermal decomposition can release hazardous gases such as carbon oxides and boron oxides.[7]
Conclusion
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. TGA - Polymer thermal analysis - Raw & processed data [tudatalib.ulb.tu-darmstadt.de]
- 9. orgchemboulder.com [orgchemboulder.com]
Physical and chemical properties of 3-Cyano-4-methoxyphenylboronic acid
An In-Depth Technical Guide to 3-Cyano-4-methoxyphenylboronic Acid
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 911210-48-5), a key building block in modern organic synthesis. The document delves into its core physical, chemical, and spectroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity—with a focus on its role in palladium-catalyzed cross-coupling reactions—and established protocols for its safe handling and application. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to facilitate its effective use in the laboratory.
Chemical Identity and Structural Characteristics
This compound is a bifunctional aromatic compound featuring a boronic acid moiety, a cyano group, and a methoxy group. This specific arrangement of substituents dictates its unique reactivity profile. The electron-donating nature of the methoxy group at the para-position to the boronic acid and the electron-withdrawing cyano group at the meta-position create a distinct electronic environment that influences its performance in synthetic transformations.
| Identifier | Value |
| CAS Number | 911210-48-5[1] |
| Molecular Formula | C₈H₈BNO₃[1] |
| Molecular Weight | 176.97 g/mol [1] |
| IUPAC Name | (3-Cyano-4-methoxyphenyl)boronic acid |
| Synonyms | 3-Cyano-4-methoxybenzeneboronic acid |
| InChI Key | YWZHJSBHFAFASK-UHFFFAOYSA-N[2][3][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)B(O)O)C#N[4] |
Structural Representation:
Caption: 2D Structure of this compound.
Physical and Spectroscopic Properties
The physical state and solubility are critical parameters for reaction setup and purification. While comprehensive experimental data for this specific isomer is not widely published, properties can be inferred from closely related analogs and supplier technical data.
| Property | Value / Description | Source |
| Appearance | White to off-white powder or crystalline solid. | Inferred from[5] |
| Melting Point | Data not available. Similar compounds like 3-formyl-4-methoxyphenylboronic acid melt at 214-217 °C. | [6] |
| Boiling Point | Predicted: 417.6 ± 55.0 °C at 760 Torr (for isomer 4-cyano-3-methoxyphenylboronic acid). | [5] |
| Solubility | Very slightly soluble in water. Soluble in organic solvents such as methanol, DMSO, and THF. | [5][7][8] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the material.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group protons (around 3.9 ppm), and a broad singlet for the boronic acid hydroxyl protons.
-
¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic nitrile carbon signal (around 115-120 ppm) and the carbon attached to the boron atom (around 130-140 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), C-O stretching of the methoxy group, and various C-H and C=C stretches of the aromatic ring.
Chemical Properties and Reactivity
The utility of this compound stems from its high stability and predictable reactivity, primarily centered around the boronic acid functional group.
Stability
Boronic acids are generally stable solids that can be handled in air. However, they can undergo dehydration to form boroxines (cyclic anhydrides). For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.[3][5] It is incompatible with strong oxidizing agents and strong acids.[9][10]
Reactivity in Cross-Coupling Reactions
This molecule is an exemplary reagent for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[11] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), enabling the construction of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[11]
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
As a versatile building block, this compound is instrumental in synthesizing a wide array of target molecules.
-
Pharmaceutical Intermediates: It serves as a precursor for Active Pharmaceutical Ingredients (APIs).[11] The substituted phenyl ring it provides is a common motif in kinase inhibitors, receptor antagonists, and other therapeutic agents.
-
Agrochemicals: The compound is used in the development of novel herbicides and pesticides, where the biaryl scaffold is often crucial for biological activity.[11]
-
Materials Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where tailored electronic and photophysical properties are required.[12]
Synthesis and Purification
A common and effective method for synthesizing aryl boronic acids is through the reaction of an aryl halide with an organolithium reagent, followed by trapping the resulting aryllithium species with a borate ester.
Caption: General workflow for the synthesis of this compound.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical reagent. Based on data for analogous compounds, this compound should be handled with care.
| Safety Aspect | Recommendation |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] |
| Precautionary Statements | P261: Avoid breathing dust.[13] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood. |
| Storage | Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][14] |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for using this compound in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Objective: To synthesize 3-cyano-4,4'-dimethoxybiphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add toluene and water (e.g., in a 4:1 ratio by volume) via syringe. The biphasic mixture should be stirred vigorously.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours.
-
Causality Insight: Heating is necessary to promote the oxidative addition and reductive elimination steps in the catalytic cycle. The biphasic system with a phase-transfer catalyst aspect (facilitated by the ligand) ensures all components can interact.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then with brine.
-
Self-Validation: A clean separation of layers and removal of inorganic salts (validated by the brine wash) is critical for a pure final product.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-cyano-4,4'-dimethoxybiphenyl.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
References
- 1. (3-CYANO-4-METHOXYPHENYL)BORONIC ACID - CAS:911210-48-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Boronic acid, (4-cyano-3-methoxyphenyl)- (9CI) [cymitquimica.com]
- 3. (4-Cyano-3-methoxyphenyl)boronic acid | 677777-45-6 [sigmaaldrich.com]
- 4. PubChemLite - 4-cyano-3-methoxyphenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. angenechemical.com [angenechemical.com]
- 14. sds.strem.com [sds.strem.com]
The Synthetic Cornerstone: A Technical Guide to 3-Cyano-4-methoxyphenylboronic Acid
An In-depth Exploration of its Synthesis, Properties, and Pivotal Role in Modern Medicinal Chemistry
Introduction: The Unassuming Architect of Molecular Complexity
In the landscape of modern organic synthesis and drug discovery, arylboronic acids are indispensable tools. Their stability, functional group tolerance, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks for creating complex molecular architectures. Among these, 3-Cyano-4-methoxyphenylboronic acid (CAS 677777-45-6) emerges as a highly functionalized and strategic intermediate. The presence of both a cyano (-CN) and a methoxy (-O-CH₃) group on the phenyl ring imparts unique electronic properties and steric influences. These substituents are not merely decorative; they modulate the reactivity of the boronic acid in Suzuki-Miyaura reactions and provide key interaction points in biologically active molecules, making this compound a valuable asset for researchers in medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of its historical context, a detailed, field-proven synthesis protocol, its applications, and its core physicochemical properties.
Historical Context & Discovery
While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its development can be understood as a logical progression within the broader explosion of research into functionalized arylboronic acids. The groundwork for its creation was laid by the pioneering work on boronic acids, which dates back to 1860, and was dramatically accelerated by the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979.[1] This Nobel Prize-winning reaction created an immense demand for novel, functionalized boronic acids to serve as coupling partners in the synthesis of biaryl compounds—a common motif in pharmaceuticals.[1]
The synthesis of cyanophenylboronic acids, in particular, presented challenges due to the reactivity of the cyano group with common organometallic reagents like Grignard reagents.[3] The development of alternative methods, such as low-temperature lithiation-borylation protocols, became crucial.[3][4] It is therefore highly probable that this compound was first synthesized in a medicinal chemistry program as a bespoke building block for a specific therapeutic target, leveraging established lithiation-borylation methodologies on a suitably substituted aromatic precursor.
Synthesis of this compound: A Mechanistic Approach
The most logical and efficient synthetic route to this compound involves a directed ortho-lithiation of a substituted anisole precursor, followed by electrophilic trapping with a borate ester. This method offers high regioselectivity, guided by the ortho-directing effect of the methoxy group and activated by the presence of the cyano group.
Starting Material: 2-Bromo-5-methoxybenzonitrile
Experimental Protocol: Lithiation-Borylation Pathway
This protocol is a robust, self-validating system based on well-established literature procedures for the synthesis of analogous cyanophenylboronic acids.[4][5]
Step 1: Preparation of the Aromatic Precursor (Not detailed)
The starting material, 2-Bromo-5-methoxybenzonitrile, can be prepared from commercially available materials through standard aromatic substitution and functional group transformations.
Step 2: Low-Temperature Lithium-Halogen Exchange and Borylation
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Dissolution: Dissolve 2-Bromo-5-methoxybenzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent side reactions.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium intermediate is typically rapid. Stir the mixture at -78 °C for 1 hour.
-
Borylation (Electrophilic Trap): To the freshly prepared aryllithium solution, add triisopropyl borate (B(OiPr)₃) (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. The borate ester must be added to the aryllithium, not the other way around, to minimize undesired side reactions.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Hydrolysis (Quench): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). This hydrolyzes the boronic ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is often purified by recrystallization or by performing an acid-base wash. To do this, dissolve the crude product in an organic solvent and extract with aqueous NaOH (1 M). The aqueous layer, containing the sodium boronate salt, is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is re-acidified with HCl, and the precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Caption: Lithiation-Borylation Synthesis Workflow.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a sophisticated building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry.
The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for the Suzuki-Miyaura reaction, a palladium-catalyzed process that forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[1] The electron-withdrawing cyano group and the electron-donating methoxy group create a specific electronic environment that can influence the rate and efficiency of the catalytic cycle. This allows for the precise construction of biaryl scaffolds, which are prevalent in many approved drugs.
Caption: Role in Suzuki-Miyaura Cross-Coupling.
Exemplary Application: Kinase Inhibitors
The 3-cyano-4-methoxyphenyl motif is structurally related to moieties found in targeted therapeutics, such as Janus kinase (JAK) inhibitors. For instance, the discovery of potent JAK1 selective inhibitors has featured molecules containing a (4-Chloro-3-methoxyphenyl)amino group.[6] The cyano and methoxy groups can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, contributing to both potency and selectivity. This compound serves as a key precursor to introduce this or analogous pharmacophores into a drug candidate's scaffold.
Physicochemical and Safety Data
A clear understanding of a compound's properties is essential for its safe handling, storage, and application in experimental work.
| Property | Value | Source |
| CAS Number | 677777-45-6 | [7][8] |
| Molecular Formula | C₈H₈BNO₃ | [7][8] |
| Molecular Weight | 176.97 g/mol | [8] |
| Appearance | Solid (Typically off-white to white powder) | [7] |
| Purity | Typically ≥95-97% | [7][8] |
| Storage | Inert atmosphere, 2-8°C | [7] |
| InChI Key | YWZHJSBHFAFASK-UHFFFAOYSA-N | [7][8] |
| Safety | Warning: Harmful if swallowed (H302). GHS07 Pictogram. | [7] |
Conclusion
This compound stands as a testament to the enabling power of modern synthetic chemistry. While its own history is interwoven with the broader narrative of arylboronic acid development, its utility is sharp and specific. The strategic placement of its functional groups makes it more than just another building block; it is a carefully designed tool for overcoming synthetic challenges and accessing novel chemical space. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 4. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
Unveiling the Potential of 3-Cyano-4-methoxyphenylboronic Acid: A Technical Guide for Advanced Synthesis
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Substituted phenylboronic acids are a cornerstone of this endeavor, offering a versatile platform for the construction of complex molecular architectures.[1][2] This technical guide focuses on 3-Cyano-4-methoxyphenylboronic acid, a compound of significant interest due to its unique electronic and structural properties. While its definitive crystal structure remains to be elucidated in the public domain, this guide will provide an in-depth analysis of its synthesis, characterization, and potential applications, drawing upon established principles of boronic acid chemistry and data from closely related analogues.
The Strategic Importance of Boronic Acids in Drug Discovery
Boronic acids have emerged as indispensable tools in pharmaceutical development, largely due to their stability, reactivity, and unique ability to form reversible covalent bonds with biological targets.[3][4] Their prominence was solidified with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5][6] This reaction allows for the modular assembly of complex molecules, accelerating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2][7] The incorporation of a boronic acid moiety can also enhance the pharmacological properties of a drug candidate.[3]
The subject of this guide, this compound, possesses a distinct substitution pattern that offers intriguing possibilities for molecular design. The electron-withdrawing cyano group and the electron-donating methoxy group create a unique electronic environment on the phenyl ring, influencing its reactivity and potential intermolecular interactions.
Synthesis and Purification: A Generalized Protocol
Experimental Protocol: Synthesis of a Methoxyphenylboronic Acid
1. Reaction Setup:
-
A three-necked round-bottom flask is flame-dried and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).
-
The flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Anhydrous tetrahydrofuran (THF) is added to the flask.
2. Lithiation:
-
The corresponding bromoanisole precursor is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithiation.
3. Borylation:
-
Triisopropyl borate is added dropwise to the reaction mixture, again maintaining a low temperature.
-
After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
4. Work-up and Purification:
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired methoxyphenylboronic acid.[8]
Diagram of the Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization: The Molecular Fingerprint
The structural elucidation of a newly synthesized compound relies on a suite of spectroscopic techniques. For this compound, the following spectral data would be expected.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns due to the substitution. A singlet for the methoxy group protons. A broad singlet for the boronic acid hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the cyano carbon. The carbon attached to the boron atom would likely show a broad signal. |
| FT-IR | A strong, broad absorption band for the O-H stretching of the boronic acid, likely indicating hydrogen-bonded dimers. A sharp, strong absorption for the C≡N stretching of the cyano group. C-O stretching for the methoxy group and various C-H and C=C stretching and bending vibrations for the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
Note: The exact chemical shifts and wavenumbers would need to be determined experimentally.
Diagram of the Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
The Unresolved Crystal Structure: A Call for Investigation
A definitive single-crystal X-ray diffraction study of this compound has not been reported in the public domain. Such a study would be invaluable for understanding its solid-state properties.
Key Insights from a Potential Crystal Structure:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would confirm the planarity of the molecule and the orientation of the substituents.
-
Intermolecular Interactions: The crystal packing would reveal the nature and extent of hydrogen bonding, which is a hallmark of boronic acids.[9] Boronic acids typically form hydrogen-bonded dimers or extended networks. The presence of the cyano and methoxy groups could lead to additional, potentially influential, intermolecular interactions.
-
Supramolecular Assembly: Understanding the supramolecular architecture is crucial for predicting physical properties such as solubility, melting point, and stability.
The crystal structure of the related compound, 4-methoxyphenylboronic acid, has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).[10] This structure, along with others of substituted phenylboronic acids, can serve as a model for predicting the likely packing motifs of the 3-cyano-4-methoxy isomer.
Applications in Advanced Synthesis
The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions.[11][12] Its unique electronic properties make it a valuable building block for accessing novel chemical space in drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate to form a new carbon-carbon bond. The cyano and methoxy substituents can influence the reaction kinetics and yields.
Diagram of the Suzuki-Miyaura Coupling Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
Introduction: The Critical Role of Purity in a Versatile Reagent
An In-Depth Technical Guide to the Purity Specifications of 3-Cyano-4-methoxyphenylboronic acid
This compound (CAS No. 677777-45-6) is a highly functionalized arylboronic acid that serves as a pivotal building block in modern organic synthesis.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[3] The presence of three distinct functional groups—the boronic acid, the nitrile, and the methoxy ether—provides multiple avenues for molecular elaboration.
However, the very reactivity that makes this compound valuable also makes it susceptible to impurity formation. For researchers in drug development and materials science, the purity of this reagent is not a trivial specification; it is the foundation of reproducible, high-yielding, and clean chemical transformations. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted side-products, and catalyst poisoning. This guide provides a comprehensive overview of the essential purity specifications for this compound, the analytical methodologies used for verification, and the scientific rationale behind these rigorous standards.
Core Physicochemical Properties and Specifications
A baseline characterization of this compound is the first step in quality control. The material should be a white to off-white crystalline powder.[3] Any significant deviation in color may indicate the presence of oxidative impurities or residual catalysts from synthesis.
The table below summarizes the key specifications that define a high-purity batch suitable for demanding synthetic applications.
| Parameter | Specification | Method | Rationale & Expert Insights |
| Appearance | White to off-white powder | Visual Inspection | Color impurities often indicate oxidation or residual transition metals, which can interfere with catalytic reactions. |
| Molecular Formula | C₈H₈BNO₃ | Elemental Analysis | Confirms the fundamental atomic composition of the compound.[1] |
| Molecular Weight | 177.0 g/mol | Mass Spectrometry | Verifies the identity of the molecule and can help identify major impurities or adducts.[1] |
| Purity (by HPLC) | ≥ 97.0% | Reverse-Phase HPLC | The primary quantitative measure of purity, separating the main component from organic impurities and degradation products. |
| Identity (by ¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy | Provides unambiguous structural confirmation and is highly sensitive to organic impurities, including isomers and starting materials. |
| Water Content | ≤ 1.0% | Karl Fischer Titration | Water can hydrolyze reagents and interfere with anhydrous reactions. It also contributes to the formation of boroxines. |
| Inorganic Residue | Report Value | Residue on Ignition | Quantifies non-volatile inorganic impurities, such as residual salts or metals from the manufacturing process. |
Analytical Methodologies: A Self-Validating System
Merely listing specifications is insufficient. A trustworthy quality system relies on robust, validated analytical methods that provide reproducible results. The following sections detail the protocols and the causality behind the chosen experimental parameters.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. The goal is to develop a method that provides sharp, symmetrical peaks for the main analyte and good resolution from any potential impurities.
Causality Behind the Method:
-
Column Choice: A C18 reversed-phase column is selected for its excellent retention of aromatic compounds like arylboronic acids through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute compounds with a range of polarities. The addition of a small amount of acid (like formic or phosphoric acid) to the aqueous phase is critical.[4][5] It suppresses the ionization of the acidic boronic acid group, preventing peak tailing and ensuring sharp, well-defined peaks for accurate integration.
-
Detection: UV detection at 254 nm is chosen as the aromatic ring and nitrile group provide strong chromophores for sensitive detection.[4]
Experimental Protocol: HPLC Purity Determination
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 5 µL of the prepared sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Diagram: HPLC Analysis Workflow
References
Methodological & Application
Introduction: The Strategic Importance of Substituted Biaryls
An Application Note and In-Depth Protocol for the Suzuki-Miyaura Coupling of 3-Cyano-4-methoxyphenylboronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the development of pharmaceuticals and functional materials.[1][3] Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[3][4]
This guide focuses on a specific, functionally rich building block: This compound . The unique arrangement of its substituents—an electron-withdrawing nitrile (cyano) group and an electron-donating methoxy group—presents both distinct synthetic advantages and specific challenges. The nitrile can act as a crucial hydrogen bond acceptor or a synthetic handle for further transformations into amines or tetrazoles, while the methoxy group modulates the electronic properties and solubility of the molecule. Mastering the coupling of this reagent is key to accessing a wide range of complex molecules for drug discovery and materials science.[5][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The cycle comprises three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[1][8] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[7][8] Electron-withdrawing groups on the aryl halide can accelerate this step.[2]
-
Transmetalation : This is often the rate-determining step. The organoboron species (R²-BY₂) must be activated by a base to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻).[9][10] This complex then transfers its organic group (in this case, the 3-cyano-4-methoxyphenyl moiety) to the Pd(II) center, displacing the halide. The electronic nature of the boronic acid is pivotal here; electron-withdrawing groups, like the cyano group in our substrate, can decrease the nucleophilicity of the aryl group, potentially slowing this step and requiring careful selection of reaction conditions.[11]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water). The reaction mixture should be a slurry. Note: Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic acid) is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.[11]
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Analysis : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimization and Key Parameter Discussion
Achieving high yields and purity, especially with a functionally complex substrate, requires careful consideration of each reaction component.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst & Ligand | Standard: Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃Advanced: Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos), Pd-PEPPSI, Pd-NHC complexes | For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems are necessary.[9][12] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency at lower catalyst loadings.[13][14][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is crucial for activating the boronic acid.[10] K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive. The choice of base can significantly impact yield, particularly by influencing the rate of transmetalation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A polar, aprotic solvent is typically used, often with water as a co-solvent to help dissolve the inorganic base.[1][8] The solvent can influence catalyst stability and reaction rates.[16] For instance, toluene is easily dried, while dioxane is fully miscible with water. |
| Temperature | 60 - 110 °C, Microwave | Most reactions proceed well at elevated temperatures (80-100 °C). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can be beneficial for difficult couplings.[13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently strong base; Low temperature; Steric hindrance. | Ensure a strictly inert atmosphere. Screen different bases (e.g., move from K₂CO₃ to K₃PO₄). Increase temperature or use microwave heating. Switch to a more active catalyst system with bulky ligands (e.g., XPhos, SPhos).[12][17] |
| Protodeboronation | Presence of excess water/protons; Base is too strong or reaction time is too long. | This is the hydrolysis of the C-B bond. Use anhydrous solvents if possible, although this can slow transmetalation. Use a milder base or precisely control stoichiometry. Consider converting the boronic acid to a more stable boronate ester (e.g., a MIDA boronate).[2][8] |
| Homocoupling | Oxygen contamination leading to oxidative coupling of the boronic acid. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[18] |
| Dehalogenation | Side reaction where the aryl halide is reduced. | This can be promoted by certain ligands or impurities. Try a different catalyst/ligand combination or ensure the purity of starting materials.[2] |
Applications in Drug Discovery and Materials Science
The 4-methoxy-3-cyanobiphenyl core synthesized via this protocol is a valuable scaffold in medicinal chemistry. Boronic acids and their derivatives are crucial in the synthesis of many therapeutic agents.[6][19]
-
Enzyme Inhibition : The cyano group can act as a key binding element (e.g., a hydrogen bond acceptor) in an enzyme's active site. The overall scaffold can be tailored to target kinases, proteases, or other enzymes implicated in diseases like cancer or inflammatory disorders.[20]
-
Synthetic Intermediate : The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. This allows for rapid diversification and the generation of compound libraries for screening.
-
Functional Materials : Substituted biaryls are fundamental units in the construction of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where the electronic properties of the molecule are paramount.[3][21]
By providing a reliable and optimizable protocol for the Suzuki coupling of this compound, researchers can efficiently access these high-value molecular frameworks for a wide array of applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study | Semantic Scholar [semanticscholar.org]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 21. 4-Methoxyphenylboronic acid: applications in different fields and safety_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Use of 3-Cyano-4-methoxyphenylboronic Acid in Modern Drug Discovery
Introduction: The Strategic Importance of Functionalized Boronic Acids
In the landscape of medicinal chemistry, boronic acids are indispensable building blocks, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for forging carbon-carbon bonds.[1][2][3] This reaction's tolerance for a wide array of functional groups and its typically mild conditions have cemented its status as a go-to strategy for constructing the complex biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[2][4]
Among the vast library of commercially available boronic acids, 3-Cyano-4-methoxyphenylboronic acid (CAS: 452972-08-6) emerges as a reagent of particular strategic value. Its structure is not merely a passive component for coupling but an active contributor to the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The molecule is decorated with two key functional groups that exert profound, and often synergistic, electronic and steric influences:
-
The 3-Cyano (-CN) Group: As a potent electron-withdrawing group and a strong hydrogen bond acceptor, the cyano moiety can be critical for modulating the electronic nature of the aromatic ring and for establishing specific, high-affinity interactions with protein targets.[5]
-
The 4-Methoxy (-OCH₃) Group: This electron-donating group can significantly impact a molecule's metabolic stability, solubility, and membrane permeability. Furthermore, its oxygen atom can serve as a hydrogen bond acceptor, influencing ligand binding and overall conformation.[6][7]
This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in Suzuki-Miyaura coupling, insights into its role in the synthesis of targeted therapeutics, and troubleshooting advice derived from field-proven experience.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe experimental campaign.
Physicochemical Data
| Property | Value |
| CAS Number | 452972-08-6 |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 235-240 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |
Safety and Handling
As with all boronic acids, proper safety protocols must be strictly followed. This chemical is considered hazardous and requires careful handling to avoid irritation and harmful effects if ingested.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]
-
Handling: Avoid creating dust.[10] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly sealed to prevent degradation from moisture.[8][11]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[8][9]
-
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a C(sp²)-C(sp²) bond with an aryl, heteroaryl, or vinyl halide/triflate.
Mechanistic Overview
A firm grasp of the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization is often necessary.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[13]
-
Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired biaryl product.
Reaction Parameter Optimization
The success of a Suzuki coupling hinges on the interplay between the catalyst, base, and solvent. The table below outlines key considerations for optimizing reactions involving this compound.
| Parameter | Common Choices | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a reliable starting point for many substrates.[13] For more challenging or sterically hindered couplings, more active catalysts formed from Pd(OAc)₂ with bulky, electron-rich phosphine ligands (like SPhos or XPhos) may be required to achieve higher yields and faster reaction times.[14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | K₂CO₃ is a cost-effective and generally effective base for many couplings.[15] K₃PO₄ is a stronger base often used for less reactive aryl chlorides or hindered substrates.[13] Cs₂CO₃ is highly effective but more expensive, often reserved for difficult transformations. The choice of base can also mitigate side reactions like protodeboronation.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is standard, as water helps dissolve the inorganic base.[13][15] 1,4-Dioxane and Toluene are common choices for their ability to dissolve organic reagents and their higher boiling points. The solvent ratio can be tuned to ensure all components remain in solution.[14] |
| Temperature | Room Temp to 110 °C | Most reactions require heating (80-100 °C) to proceed at a reasonable rate. However, highly active catalyst systems may allow for reactions at lower temperatures, which can be beneficial for substrates with sensitive functional groups. |
Application in Drug Discovery: Synthesis of a MEK Inhibitor Scaffold
To illustrate the practical utility of this compound, we will outline its use in the synthesis of a 3-cyano-4-(phenoxyanilino)quinoline scaffold, a class of compounds known to exhibit potent inhibition of MEK (MAP Kinase Kinase).[16]
Biological Context: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers. MEK1/2 are dual-specificity protein kinases that serve as a central node in this pathway, phosphorylating and activating ERK1/2. Inhibiting MEK is therefore a validated therapeutic strategy for cancer treatment.
Caption: Simplified MAPK/ERK signaling pathway highlighting the MEK inhibition point.
Exemplar Synthetic Route
In this hypothetical synthesis, this compound is used to install the key substituted aniline moiety onto a quinoline core via a Suzuki coupling reaction. This aniline portion is often crucial for binding within the kinase hinge region.
Step 1: Synthesis of the Quinoline Core (not detailed) A suitable 4-chloro-6,7-dimethoxy-3-cyanoquinoline is prepared via established literature methods.
Step 2: Suzuki Coupling to form the Biaryl Ether Linkage The key step involves coupling this compound with a protected 4-bromophenol to create the diaryl ether precursor.
Step 3: Final Assembly The precursor from Step 2 is then coupled with the quinoline core from Step 1 to yield the final MEK inhibitor. The presence of the 3-cyano and 4-methoxy groups on the terminal phenyl ring is critical for optimizing target engagement and ADME properties. The cyano group can form a key hydrogen bond with the protein backbone, while the methoxy group can occupy a hydrophobic pocket and improve metabolic stability.[5][6][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality boronic acid. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh catalyst or a more robust pre-catalyst.2. Degas the solvent thoroughly via sparging with N₂/Ar for at least 30 minutes.3. Use high-purity boronic acid; store it in a desiccator. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation.3. Poor substrate solubility. | 1. Increase reaction time and/or temperature. Monitor by LC-MS to confirm if the reaction has stalled.2. Switch to a more robust catalyst/ligand system (e.g., a Buchwald ligand).3. Try a different solvent system (e.g., Toluene or DMF) to improve solubility. |
| Protodeboronation | 1. Reaction conditions are too harsh (high temp, wrong base).2. Presence of excess water or acid. | A common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[12] 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 3. Ensure reagents are dry and the reaction is protected from moisture. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Rigorously exclude oxygen from the reaction setup.2. Reduce the catalyst loading (to < 3 mol%) and reaction temperature. |
Conclusion
This compound is a powerful and strategically important reagent in drug discovery. Its unique electronic and structural features provide medicinal chemists with a tool to not only construct complex molecular architectures but also to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. The robust protocols for its use in Suzuki-Miyaura coupling, combined with a rational understanding of its potential applications, make it a valuable addition to the synthetic chemist's toolbox for developing the next generation of targeted therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.ie [fishersci.ie]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyano-4-methoxyphenylboronic Acid: A Versatile Building Block for Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, the strategic formation of carbon-carbon (C-C) bonds remains a cornerstone for the assembly of complex molecular architectures. Among the myriad of tools available to chemists, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods.[1] Central to the success of these transformations is the judicious selection of building blocks. 3-Cyano-4-methoxyphenylboronic acid has distinguished itself as a highly valuable reagent, offering a unique combination of reactivity and functionality that enables the synthesis of a diverse array of compounds relevant to the pharmaceutical, agrochemical, and materials science industries.[2]
This application note provides a comprehensive guide to the utilization of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and explore its role in the synthesis of medicinally relevant scaffolds.
Physicochemical Properties and Structural Features
This compound is a white to off-white solid. The key to its utility lies in its molecular structure, which features a boronic acid [-B(OH)2] group, a cyano (-C≡N) group, and a methoxy (-OCH3) group attached to a phenyl ring.
| Property | Value | Reference |
| Molecular Formula | C8H8BNO3 | |
| Molecular Weight | 177.97 g/mol | [3] |
| CAS Number | 677777-45-6 | |
| Appearance | White to off-white solid | |
| Purity | ≥97% |
The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the cyano group and the electron-donating effect of the methoxy group modulate the electronic properties of the phenyl ring, influencing the reactivity and selectivity of the boronic acid in coupling reactions. This electronic tuning can lead to improved reaction yields and cleaner product profiles compared to simpler arylboronic acids.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like this compound) and an organic halide or triflate.[4] This reaction is widely favored due to its mild conditions, tolerance of various functional groups, and the generally low toxicity of the boron-containing reagents.[4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3))
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Step-by-Step Procedure
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial. For simple aryl bromides, Pd(PPh3)4 is often effective. For more challenging couplings, including those with aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required to promote efficient oxidative addition and reductive elimination.[8]
-
Role of the Base: The base is essential for the transmetalation step.[8] It activates the boronic acid by forming a boronate anion, which is more nucleophilic and readily transfers its organic group to the palladium center. The choice of base can influence the reaction rate and yield; inorganic carbonates are commonly used due to their effectiveness and moderate strength.
-
Solvent System: The use of a biphasic solvent system, often containing water, is common in Suzuki-Miyaura couplings.[11] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and the palladium catalyst.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products. Therefore, maintaining an inert atmosphere is critical for achieving high yields and reproducible results.[4]
Applications in Drug Discovery and Medicinal Chemistry
The biaryl and heteroaryl motifs constructed using this compound are prevalent in many biologically active molecules and approved drugs.[12][13] The cyano and methoxy groups can participate in key binding interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, or can serve as synthetic handles for further functionalization. Boronic acids themselves are increasingly being incorporated into drug candidates due to their unique chemical properties and ability to form reversible covalent bonds with serine proteases and other enzymes.[13]
The use of this building block allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[1] Its application spans various therapeutic areas, including the development of enzyme inhibitors and receptor antagonists.[14]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique structural features and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in academia and industry. The protocols and insights provided in this application note are intended to empower scientists to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 4-cyano-3-methoxyphenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHOXYPHENYL BORONIC ACID [orgspectroscopyint.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-シアノフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Cyano-4-methoxyphenylboronic Acid
Introduction: The Strategic Importance of 3-Cyano-4-methoxyphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed transformation forges carbon-carbon bonds, a fundamental operation in the construction of complex molecules.[3][4] Within the vast arsenal of building blocks for this reaction, arylboronic acids are of particular significance due to their general stability, low toxicity, and commercial availability.[1][4]
This guide focuses on a uniquely functionalized reagent: This compound . The presence of an electron-withdrawing cyano group and an electron-donating methoxy group on the phenyl ring imparts distinct electronic properties that influence its reactivity and make it a valuable synthon. This substitution pattern is frequently encountered in the core structures of biologically active molecules, making this boronic acid a key intermediate in pharmaceutical and agrochemical research.[5][6] The cyano and methoxy moieties not only steer the molecule's reactivity in cross-coupling but also provide synthetic handles for subsequent chemical modifications.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview, from the underlying mechanistic principles to detailed, field-proven laboratory protocols, ensuring both novice and experienced chemists can confidently and successfully employ this compound in their synthetic endeavors.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).[3][4] This step, often the rate-determining one, forms a Pd(II) complex.[4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center.[8][9] This process is not straightforward, as organoboron compounds are generally unreactive towards transmetalation in the absence of a base.[9][10] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) complex.[11][12][13]
-
Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product.[7][9] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Considerations
The electronic nature of this compound—specifically the electron-withdrawing cyano group—can influence the transmetalation step. While electron-poor boronic acids can sometimes be challenging due to slower transmetalation or a higher propensity for side reactions like protodeboronation, careful selection of reaction parameters can lead to high yields and purity.[14]
General Protocol for a Model Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Reaction Scheme: (3-Cyano-4-methoxyphenyl)B(OH)₂ + Ar-Br --[Pd catalyst, Base, Solvent, Heat]--> 2-Cyano-4-methoxy-1,1'-biphenyl derivative
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Store under inert atmosphere, refrigerated. |
| Aryl Bromide (Ar-Br) | Reagent Grade | Varies | Ensure purity; impurities can inhibit the catalyst. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies | A common Pd(II) precatalyst.[3] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Varies | A bulky, electron-rich Buchwald ligand, effective for many couplings.[1] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Varies | A common, effective base. Ensure it is finely ground. |
| 1,4-Dioxane | Anhydrous | Varies | Common solvent; ensure it is degassed.[7] |
| Water | Degassed, DI | N/A | A small amount of water is often beneficial.[3][7] |
| Nitrogen or Argon Gas | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup :
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), the aryl bromide (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground potassium carbonate (2.0 mmol, 2.0 eq).[1]
-
Rationale : Using a slight excess of the boronic acid can help drive the reaction to completion. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3][15] The SPhos ligand stabilizes the palladium catalyst, prevents the formation of palladium black, and facilitates both the oxidative addition and reductive elimination steps.[9]
-
-
Inert Atmosphere :
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale : Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and side reactions such as the homocoupling of the boronic acid.[3]
-
-
Solvent Addition :
-
Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Rationale : The solvent system is crucial for solubilizing the reactants and catalyst. A mixture of an organic solvent and water is common for Suzuki reactions, as water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] Degassing the solvents (e.g., by sparging with nitrogen or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale : Higher temperatures are often required to overcome the activation energy barriers of the catalytic cycle, especially for less reactive halides like aryl chlorides or bromides. Vigorous stirring is necessary to ensure proper mixing in the biphasic system.
-
-
Monitoring the Reaction :
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale : Monitoring ensures that the reaction is proceeding as expected and allows for determination of the optimal reaction time, preventing potential degradation of the product from prolonged heating.
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale : The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Rationale : Chromatography is typically required to remove the residual catalyst, ligand, and any side products to afford the pure biaryl compound.
-
Visualizing the Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and field-proven strategies for addressing them.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents/reagents.3. Poor quality base or boronic acid.4. Insufficient temperature. | 1. Use a fresh catalyst or a more stable precatalyst (e.g., a Buchwald G3 precatalyst).2. Ensure rigorous degassing of all solvents. Assemble the reaction under a positive pressure of inert gas.3. Use a freshly opened bottle of boronic acid. Grind the base to a fine powder before use.4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This can be exacerbated by excess water, high temperatures, or certain bases.[3] | 1. Use anhydrous conditions if possible, with a base like KF.[11]2. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[3] |
| Homocoupling | Dimerization of the boronic acid or aryl halide. Often caused by the presence of oxygen or using a Pd(II) precatalyst without efficient reduction.[3] | 1. Improve inert atmosphere technique.2. Ensure the correct ligand-to-palladium ratio is used to promote the desired catalytic cycle over side reactions.3. Use a Pd(0) source directly, such as Pd₂(dba)₃. |
| Incomplete Reaction | 1. Steric hindrance from the coupling partners.2. Deactivation of the catalyst over time. | 1. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, XPhos) which can accelerate reductive elimination for hindered substrates.[16]2. Increase catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%). |
Conclusion
This compound is a highly versatile and valuable reagent for palladium-catalyzed cross-coupling reactions. Its unique electronic properties necessitate a well-considered approach to reaction design, but with careful control over the catalyst system, base, solvent, and atmosphere, it can be reliably employed to construct complex biaryl structures. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Cyano-4-methoxyphenylboronic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 3-Cyano-4-methoxyphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of paramount importance in the fields of drug discovery, medicinal chemistry, and materials science, with the specific functionalities of the cyano and methoxy groups offering unique opportunities for molecular design and optimization. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and troubleshooting guidance to enable the successful synthesis of a diverse range of biaryl structures.
Introduction: The Significance of Biaryl Scaffolds and the Utility of this compound
Biaryl motifs are privileged structures found in numerous biologically active molecules, natural products, and advanced materials.[1][2] Their rigid yet tunable conformation allows for precise spatial orientation of functional groups, making them ideal scaffolds for interacting with biological targets such as enzymes and receptors.[3] In the pharmaceutical industry, biaryl-containing compounds have demonstrated a wide range of therapeutic activities, including anti-inflammatory, antiviral, and anticancer properties.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, particularly for the synthesis of biaryls.[6] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[6]
This compound is a particularly valuable building block in biaryl synthesis. The electron-withdrawing nature of the cyano group can influence the electronic properties of the resulting biaryl compound, which can be crucial for modulating biological activity or tuning the optical and electronic characteristics of materials.[7] Conversely, the electron-donating methoxy group can also play a significant role in altering the molecule's properties. The presence of both functionalities on the same aromatic ring provides a unique electronic profile, making this reagent a versatile tool for fine-tuning molecular characteristics.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The cycle can be conceptually divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[9]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (in this case, the 3-cyano-4-methoxyphenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for different aryl halide substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Bromide | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| SPhos | Ligand Grade | Commercially Available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
The flask is sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add SPhos (0.04 mmol, 4 mol%).
-
-
Solvent Addition and Reaction:
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[11]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use fresh palladium catalyst and ligand. Ensure proper storage under inert atmosphere. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.[12] | |
| Protodeboronation of the boronic acid | Use anhydrous conditions and a non-aqueous base if possible. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[12] | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere.[9] |
| Pd(II) precatalyst reduction issues | Consider using a Pd(0) source directly or a pre-catalyst that readily forms the active Pd(0) species.[9] | |
| Incomplete Reaction | Sterically hindered substrate | Increase reaction temperature and/or time. Use a more active catalyst system (e.g., with a Buchwald-type ligand). |
| Poorly soluble reagents | Use a co-solvent system to improve solubility. |
Safety and Handling
-
This compound and other organoboron compounds should be handled in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Palladium catalysts are heavy metals and should be handled with care. Dispose of all waste in accordance with local regulations.
-
Anhydrous solvents can be flammable and should be handled away from ignition sources.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobiaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Cyano-4-methoxyphenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Versatility of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond formation has revolutionized the construction of biaryl and hetero-biaryl scaffolds, which are core structures in a vast array of pharmaceuticals.[3][4] Among the diverse portfolio of boronic acid reagents, 3-Cyano-4-methoxyphenylboronic acid has emerged as a particularly valuable building block for creating complex pharmaceutical intermediates. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the electron-donating methoxy group, offer chemists nuanced control over reactivity and molecular architecture.[5] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of advanced pharmaceutical intermediates, complete with a validated experimental protocol.
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is paramount for its safe and effective use. While specific data for this compound is not extensively published, its properties can be inferred from structurally similar compounds.
| Property | Value (Predicted/Inferred) | Reference(s) |
| CAS Number | 1233968-22-3 | [6] |
| Molecular Formula | C₈H₈BNO₃ | [6] |
| Molecular Weight | 176.97 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [8] |
| Storage | Inert atmosphere, 2-8°C | [8] |
| Solubility | Soluble in polar organic solvents like DMF, Dioxane, and THF | [9][10] |
Safety and Handling Precautions:
This compound and its analogs are classified as irritants.[11] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[11][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between its substituted phenyl ring and another aryl or heteroaryl moiety.[1][13]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[14] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[14]
The base plays a crucial role in activating the boronic acid for the transmetalation step.[1]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 9. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]
Application Notes and Protocols for the Scale-Up Synthesis Utilizing 3-Cyano-4-methoxyphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Implementation of 3-Cyano-4-methoxyphenylboronic Acid in Complex Molecule Synthesis
This compound is a highly valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][2][3] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and an electron-donating methoxy group, allows for nuanced control over the electronic properties of the target molecule. This application note provides a comprehensive guide to the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing this versatile reagent, focusing on practical considerations for process development, safety, and purification.
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation due to its mild conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[4][5] When transitioning from bench-scale to pilot or manufacturing scale, a thorough understanding of reaction kinetics, thermodynamics, and potential impurities is paramount to ensure a robust, safe, and economically viable process.[6][7] This document will detail a representative scale-up protocol, address common challenges, and provide methodologies for in-process controls and final product purification.
Core Principles for Scale-Up of Suzuki-Miyaura Couplings
Scaling a Suzuki-Miyaura reaction from grams to kilograms introduces challenges beyond simple multiplication of reagent quantities. The following principles are critical for a successful and safe scale-up:
-
Thermal Management: The reaction is often exothermic. Heat generation must be carefully monitored and controlled to prevent temperature spikes that could lead to side reactions or thermal decomposition.[8] Heat flow calorimetry is an invaluable tool for characterizing the reaction's thermal profile during development.
-
Mass Transfer: In heterogeneous reaction mixtures (e.g., with a solid base), efficient stirring is crucial to ensure adequate mixing and prevent localized "hot spots."[6] The choice of reactor geometry and impeller design can significantly impact reaction consistency at scale.
-
Reagent Addition Strategy: The order and rate of reagent addition can influence impurity profiles. For example, slow addition of one reagent can maintain a low concentration of a reactive intermediate, minimizing side product formation.
-
Palladium Catalyst Selection and Removal: The choice of palladium precursor and ligand is critical for reaction efficiency.[4][9] On a large scale, minimizing the catalyst loading is economically important. Furthermore, stringent regulations for residual palladium in active pharmaceutical ingredients (APIs) necessitate a robust and validated purification strategy.[10][11]
-
Work-up and Product Isolation: The work-up procedure must be scalable and efficient. This includes phase separations, extractions, and ultimately, the crystallization or chromatographic purification of the final product.[12][13]
Visualizing the Scale-Up Workflow
The following diagram outlines the key stages in the scale-up synthesis of a biaryl compound using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Cyano-4-methoxyphenylboronic Acid with Aryl Halides
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Cyano-4-methoxyphenyl Moiety
The 2-cyano-4-methoxyphenyl structural motif is a privileged scaffold in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing nitrile group and an electron-donating methoxy group imparts unique electronic properties and conformational constraints. This makes it a valuable building block in the synthesis of a wide range of biologically active compounds and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the use of 3-cyano-4-methoxyphenylboronic acid as a coupling partner allows for the efficient introduction of this key structural unit.[2][3]
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of this compound with aryl halides, including a detailed reaction mechanism, optimized protocols, and troubleshooting advice.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[4][6] The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, with the general trend being I > Br > OTf >> Cl.[5][7] Electron-withdrawing groups on the aryl halide can facilitate this step.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[3] The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[3][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol and Optimization
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for different aryl halides.
General Protocol
-
Reaction Setup: To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent system. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is commonly used.[9]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10][11]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10][11]
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., XPhos Pd G3) | The choice of catalyst and ligand is critical. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more active and specialized catalysts like those with bulky, electron-rich phosphine ligands (Buchwald ligands) may be required.[11][12][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[3][8] Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for electron-deficient boronic acids.[10] The choice of base can also depend on the solvent system.[4] |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | The solvent system must be able to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent and water is often used to aid in the dissolution of the base and boronate species.[9] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition of the catalyst or reagents. |
| Aryl Halide | Iodides > Bromides > Triflates > Chlorides | The reactivity of the aryl halide follows the trend of bond dissociation energy.[5][7] For less reactive aryl chlorides, more active catalyst systems and stronger bases are often necessary.[4][14] |
Substrate Scope and Versatility
This compound is a versatile coupling partner that can react with a wide range of aryl halides to produce a diverse library of biaryl compounds.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
The reaction is tolerant of a wide variety of functional groups on the aryl halide partner, including but not limited to:
-
Electron-donating groups: (e.g., alkyl, alkoxy)
-
Electron-withdrawing groups: (e.g., nitro, ester, ketone)
-
Sterically hindered groups: Ortho-substituted aryl halides can be successfully coupled, often requiring more active catalyst systems.[12][15]
-
Heteroaryl halides: Pyridines, pyrimidines, and other heterocyclic systems are also viable coupling partners.[16]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, unreactive aryl halide. | Use a fresh, active catalyst. Consider a more active catalyst/ligand system.[11] Increase the amount or strength of the base.[10] Increase the reaction temperature. For aryl chlorides, switch to a more reactive aryl bromide or iodide if possible. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Ensure the reaction is performed under a strictly inert atmosphere and with degassed solvents.[9] Consider using a Pd(0) catalyst source directly. |
| Protodeboronation | Presence of water and base can lead to the replacement of the boronic acid group with a hydrogen atom. | Minimize the amount of water in the reaction, or consider using anhydrous conditions with a suitable base (e.g., KF). The use of boronic esters can sometimes mitigate this side reaction.[17][18] |
| Dehalogenation of Aryl Halide | Side reaction where the halogen is replaced by a hydrogen atom. | Optimize the reaction conditions, particularly the choice of base and solvent.[9] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a highly effective and versatile method for the synthesis of a wide range of valuable biaryl compounds. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access these important structural motifs for applications in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield Suzuki Couplings with 3-Cyano-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-Cyano-4-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when using this electron-deficient and sterically influenced substrate. As Senior Application Scientists, we understand that nuances in reaction setup can significantly impact yield and purity. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities.
Troubleshooting Guide: A Deeper Dive into Low Yields
Low yields in Suzuki couplings with this compound often stem from a combination of its electronic properties and potential side reactions. The electron-withdrawing nature of the cyano group decreases the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] Concurrently, the molecule is susceptible to side reactions like protodeboronation.[3][4]
Q1: My reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: When facing low yields with this specific boronic acid, a systematic evaluation of the reaction components is critical. The interplay between the catalyst, ligand, base, and solvent is especially pronounced with challenging substrates.
Initial Diagnostic Checklist:
-
Catalyst and Ligand Efficacy: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[5][6] The electron-deficient nature of the boronic acid requires a more robust catalytic system to facilitate the sluggish transmetalation step.
-
Base Selection and Strength: The base plays a pivotal role in activating the boronic acid.[7] An inappropriate base can fail to form the necessary boronate species or, conversely, promote side reactions.
-
Solvent Polarity and Aprotic Nature: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[8][9]
-
Reaction Temperature and Duration: Insufficient thermal energy may not overcome the activation barrier for this less reactive boronic acid.
-
Integrity of the Boronic Acid: Protodeboronation, the cleavage of the C-B bond, is a common side reaction for electron-deficient arylboronic acids, leading to the formation of 2-cyanoanisole and reducing the amount of boronic acid available for cross-coupling.[3][4]
FAQs: Specific Questions and Actionable Solutions
Q2: I suspect catalyst inefficiency is the problem. What specific catalyst/ligand systems are recommended for this electron-deficient boronic acid?
A2: This is a very common issue. For electron-deficient and sterically hindered boronic acids, the choice of ligand is paramount. You need a system that promotes both a fast oxidative addition and an efficient transmetalation.
Recommended Catalyst Systems:
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective.[1][5] They stabilize the palladium center and their steric bulk can accelerate the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, particularly for sterically demanding couplings.[5]
-
Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are often more stable and activate efficiently to the active Pd(0) species.[1]
| Catalyst System | Key Advantage | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Excellent for many challenging couplings. | 1-3 |
| XPhos Pd G3 | High activity and stability. | 1-3 |
| Pd₂(dba)₃ / RuPhos | Effective for hindered substrates. | 1-3 |
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Catalyst Addition: To each vial, add a different catalyst/ligand system from the table above.
-
Reaction: Add degassed solvent (e.g., dioxane or toluene), and heat the reactions to 80-100 °C.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) to compare conversion rates.
Q3: What is the optimal base and solvent combination for coupling this compound?
A3: The choice of base and solvent are intrinsically linked and crucial for activating the boronic acid while minimizing side reactions.
-
Bases: A moderately strong base is often required to facilitate the transmetalation of this electron-poor boronic acid.[1]
-
Potassium Phosphate (K₃PO₄): Often an excellent choice, providing a good balance of reactivity without being overly harsh.[5][10]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be very effective, though more expensive.[5][11]
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective in particularly difficult cases, especially with less reactive aryl chlorides.[10][12]
-
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred.[10]
Troubleshooting Workflow: Base and Solvent Optimization
Caption: Decision workflow for optimizing base and solvent.
Q4: I am observing a significant amount of a byproduct corresponding to the protodeboronated starting material (2-cyanoanisole). How can I minimize this?
A4: Protodeboronation is a known side reaction for electron-deficient boronic acids and can be exacerbated by the reaction conditions.[3][4]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Ensure your solvents are dry.
-
Careful Base Selection: Very strong bases or highly aqueous basic solutions can increase the rate of protodeboronation. K₃PO₄ is often a good choice to mitigate this.
-
Use of Boronic Esters: Converting the boronic acid to its pinacol ester derivative can sometimes reduce the rate of protodeboronation.[14]
-
Reaction Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate decomposition. Find the minimum temperature required for a reasonable reaction rate.
Q5: Could the methoxy group on the boronic acid be interfering with the reaction?
A5: Yes, the ortho-methoxy group can exert a steric and electronic influence. Sterically, it adds bulk near the reaction center, which can hinder the approach of the palladium complex.[15] Electronically, it is an electron-donating group, which is somewhat counteracted by the electron-withdrawing cyano group. In some cases, the oxygen of the methoxy group can coordinate to the palladium center, potentially altering the geometry of the transition state and affecting the reaction rate.[16][17] This is another reason why employing bulky ligands like SPhos or XPhos is beneficial, as they can help overcome these steric challenges.[5]
The Suzuki Catalytic Cycle: A Visual Guide
Understanding the fundamental steps of the reaction can help diagnose where a problem might be occurring. With this compound, the Transmetalation step is often the rate-limiting step due to the reduced nucleophilicity of the boronic acid.
Caption: The Suzuki catalytic cycle, highlighting the base activation and key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deboronation and Side Reactions of 3-Cyano-4-methoxyphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-cyano-4-methoxyphenylboronic acid. Our focus is on identifying and mitigating common side reactions, particularly unwanted deboronation, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Troubleshooting Unwanted Reactivity
This section addresses specific issues you may encounter during your experiments. We delve into the root causes and provide actionable solutions.
Q1: My primary reaction (e.g., Suzuki coupling) is sluggish or failing, and I'm isolating 2-cyanoanisole. What is happening and why?
Answer: You are observing a common and often frustrating side reaction known as protodeboronation (or protodeborylation).[1] This is a process where the C–B (carbon-boron) bond is cleaved and replaced by a C–H (carbon-hydrogen) bond, effectively destroying your starting material and converting it to the corresponding arene, in this case, 2-cyanoanisole.
Causality: The stability of the C–B bond in arylboronic acids is highly sensitive to the reaction environment, especially pH.[1][2] For this compound, the electronic push-pull nature of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN) creates a nuanced reactivity profile.
Protodeboronation can be catalyzed by both acid and base:
-
Acid-Catalyzed Protodeboronation: Occurs when the boronic acid is protonated, making the C–B bond susceptible to cleavage.[3][4] While less common in typical cross-coupling conditions, adventitious acidity can be a factor.
-
Base-Catalyzed Protodeboronation: This is the more prevalent pathway in reactions like Suzuki-Miyaura coupling. The reaction proceeds through the formation of an anionic tetrahedral boronate species ([ArB(OH)₃]⁻).[5] For highly electron-deficient arenes, this can lead to the liberation of a transient aryl anion, which is then quenched by a proton source (like water or alcohol solvents) to give the deboronated product.[2][5]
The rate of protodeboronation is highly pH-dependent and can even be subject to self-catalysis when the reaction pH is close to the pKa of the boronic acid.[2][6]
Q2: Besides protodeboronation, what other common byproducts should I be looking for?
Answer: Several other side reactions can compete with your desired transformation. Identifying them is key to optimizing your reaction conditions. The most common are oxidative hydroxylation and homocoupling.
-
Oxidative Hydroxylation (Phenol Formation): The boronic acid group can be replaced by a hydroxyl (-OH) group, yielding 2-cyano-4-methoxyphenol . This is a frequent byproduct in metal-catalyzed reactions and can be promoted by various oxidants, including atmospheric oxygen, peroxides, or even certain metal salts under specific conditions.[7][8] The reaction is often so efficient that it has been developed into a synthetic method for producing phenols.[8]
-
Homocoupling (Biaryl Formation): Two molecules of the arylboronic acid can couple to form a symmetrical biaryl: 4,4'-dimethoxy-3,3'-dicyanobiphenyl . This is a well-known side reaction in palladium-catalyzed couplings, often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in an undesirable catalytic cycle.[9][10] Copper catalysts are also known to promote the homocoupling of boronic acids.[11]
-
Cyano Group Hydrolysis: Under harsh acidic or basic conditions, particularly with prolonged heating, the cyano group (-CN) is susceptible to hydrolysis. This can lead to the formation of 3-amido-4-methoxyphenylboronic acid (-CONH₂) or 3-carboxy-4-methoxyphenylboronic acid (-COOH).[12] This is more of a concern during extended reaction times or vigorous workup procedures.
Table 1: Summary of Common Side Reactions & Byproducts
| Side Reaction | Byproduct Structure | Byproduct Name | Typical Promoting Conditions |
| Protodeboronation | Ar-H | 2-Cyanoanisole | Excess base, prolonged heating, presence of water/proton sources.[1][5] |
| Oxidative Hydroxylation | Ar-OH | 2-Cyano-4-methoxyphenol | Presence of O₂, peroxides, or other oxidants; certain metal catalysts.[7][8] |
| Homocoupling | Ar-Ar | 4,4'-Dimethoxy-3,3'-dicyanobiphenyl | Pd or Cu catalysts, presence of O₂, elevated temperatures.[9][10][11] |
| Cyano Group Hydrolysis | Ar-CONH₂ or Ar-COOH | (Amide or Carboxylic Acid) | Strong acid or base, high temperatures, extended reaction times.[12] |
Troubleshooting Guide: Prevention and Mitigation Strategies
Use this guide to proactively minimize side reactions and troubleshoot failed experiments.
Q3: How can I design my experiment to prevent protodeboronation and other side reactions from the start?
Answer: A well-designed experiment is the best defense. The key is to favor the kinetics of your desired productive reaction over the undesired decomposition pathways.
Table 2: Troubleshooting and Prevention Protocol
| Problem / Goal | Potential Cause | Recommended Solution & Scientific Rationale |
| Prevent Protodeboronation | Reaction pH not optimal; excess water; prolonged reaction time at high temperature. | 1. Judicious Choice of Base: Use the weakest base necessary for the reaction. Strong bases can accelerate boronate formation and subsequent protodeboronation.[5] Consider using milder bases like K₃PO₄ or K₂CO₃ over NaOH or KOH. 2. Anhydrous Conditions: Use dry solvents and reagents. While some water is often necessary for Suzuki coupling, excess water provides a ready proton source for quenching the aryl anion intermediate.[1] 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. High temperatures accelerate all reactions, including decomposition.[13] 4. Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[1][14] |
| Prevent Oxidation | Presence of atmospheric oxygen. | Degas Thoroughly: Before adding your catalyst and temperature, thoroughly degas the reaction mixture using a repeated vacuum/inert gas (Argon or Nitrogen) cycle (at least 3x). Maintain a positive pressure of inert gas throughout the reaction.[10] This minimizes the oxygen available to participate in oxidative side reactions. |
| Prevent Homocoupling | Catalyst system or conditions favor biaryl formation. | 1. Degas Thoroughly: As with oxidation, removing oxygen is critical to suppressing Pd-catalyzed homocoupling.[10] 2. Staged Reagent Addition: A proven strategy is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for a short period (e.g., 10-15 min at 60-80°C) before adding the boronic acid.[10] This ensures the catalytic cycle is initiated for cross-coupling before a significant concentration of boronic acid is available for homocoupling. |
| Prevent Cyano Hydrolysis | Harsh pH and high heat. | 1. Moderate Conditions: Avoid using strong mineral acids or hydroxides, especially at high temperatures. 2. Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions. |
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose unexpected experimental outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyano-4-methoxyphenylboronic Acid
Welcome to the technical support center for the purification of 3-cyano-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with purifying this compound and to ensure the highest quality of your final product.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its purification can be challenging due to the presence of both an electron-withdrawing cyano group and an electron-donating methoxy group. These functionalities impart a significant polarity to the molecule and can lead to the formation of specific impurities during its synthesis. This guide will provide you with the necessary tools and knowledge to overcome these challenges and obtain a highly pure product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out is a common issue with boronic acids, especially when impurities are present that depress the melting point. Here are a few strategies to address this:
-
Trituration: This is often the first and simplest method to try. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of both) to the oil. Vigorously stir or sonicate the mixture. The goal is to wash away the more soluble impurities, leaving behind the solid product.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This can induce crystallization.
-
Conversion to a Boronate Ester: If the free boronic acid proves difficult to handle, consider converting it to its pinacol ester. Boronate esters are generally less polar and more crystalline, making them easier to purify by standard column chromatography.[1] The boronic acid can be regenerated by hydrolysis after purification.
Question: I'm seeing a significant amount of a byproduct that I suspect is the protodeboronated compound (2-methoxybenzonitrile). How can I remove it?
Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction in the synthesis and purification of arylboronic acids. The resulting 2-methoxybenzonitrile is less polar than your desired product.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic boronic acid from the neutral protodeboronated impurity. A detailed protocol is provided in the "Experimental Protocols" section.
-
Column Chromatography: Due to the polarity difference, column chromatography can also be effective. However, boronic acids can be challenging to purify on silica gel. See the troubleshooting point below for more details.
Question: My boronic acid is streaking badly on the silica gel column and the recovery is low. What can I do?
Answer: The polar nature of boronic acids often leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor recovery. Here are some solutions:
-
Use of Additives in the Eluent: Adding a small amount of a polar modifier to your eluent can help to mitigate the interaction with silica. Common additives include acetic acid (1-2%) or methanol (1-5%) in a dichloromethane or ethyl acetate/hexane mobile phase.
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: For some boronic acids, neutral alumina can be a better choice than silica gel as it is less acidic.
-
Reversed-Phase Chromatography (C18): If your boronic acid is sufficiently water-soluble, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be a powerful purification technique.
-
-
Conversion to a Boronate Ester: As mentioned previously, converting to the less polar pinacol ester can make purification by standard silica gel chromatography much more straightforward.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for preparing arylboronic acids is through the reaction of an aryl halide with an organolithium or Grignard reagent, followed by quenching with a borate ester. For the synthesis from 5-bromo-2-methoxybenzonitrile, you can expect the following:
-
Starting Material: Unreacted 5-bromo-2-methoxybenzonitrile.
-
Protodeboronated Byproduct: 2-methoxybenzonitrile.
-
Homocoupling Byproduct: Symmetrical biaryl formed from the coupling of two molecules of the starting aryl halide.
-
Borate Ester Species: Incompletely hydrolyzed borate esters.
-
Boroxine: The anhydrous trimer of the boronic acid, which can form upon prolonged heating or storage under non-hydrous conditions.
Q2: What is the best way to store purified this compound?
A2: Arylboronic acids are susceptible to dehydration to form boroxines and can also be sensitive to light and air. For long-term storage, it is recommended to keep the solid product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide information on the molecular weight of your compound and can detect impurities at low levels.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to determine the purity of your compound with high accuracy.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is particularly effective for removing non-acidic impurities such as the protodeboronated byproduct.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash: Wash the combined aqueous layers with the organic solvent used in step 1 to remove any remaining non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will cause the purified boronic acid to precipitate out.
-
Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of ethyl acetate or diethyl ether. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. For a polar compound like this compound, a mixed solvent system is often required.
Solvent Screening:
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble in water. |
| Ethyl Acetate/Hexane | The product should be soluble in ethyl acetate, and hexane can be used as an anti-solvent. |
| Toluene | For some aromatic compounds, toluene can be a good recrystallization solvent. |
General Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol or ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Visualization of Workflows
Purification Strategy Decision Tree
Caption: A decision tree for selecting a purification strategy.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for acid-base extraction.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Cyano-4-methoxyphenylboronic acid
Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Cyano-4-methoxyphenylboronic acid. This particular substrate presents unique challenges due to the electronic effects of its substituents, requiring careful optimization of catalyst, ligand, and reaction conditions to achieve high yields and purity.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during experiments in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?
A1: Low or no yield is the most common issue when working with electron-deficient boronic acids like this compound.[1] The electron-withdrawing nature of the cyano group can impede the catalytic cycle and promote side reactions.[2] Let's break down the likely culprits and solutions.
Initial Checks:
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands can be sensitive to air, and palladium precatalysts should be stored under an inert atmosphere.[3] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[3]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[4]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ often prove inefficient for challenging substrates.[1] You need a system that favors the key steps of the catalytic cycle with this specific boronic acid.
-
Rationale: The rate-limiting step for electron-deficient systems can be oxidative addition or transmetalation. Bulky, electron-rich ligands are essential as they stabilize the palladium center and accelerate these steps.[5][6]
-
Recommendation: Switch to a modern catalyst system known for high activity with challenging substrates. Buchwald ligands are an excellent starting point.[7]
-
| Catalyst/Ligand Combination | Rationale for Use | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos is a highly active, electron-rich biaryl phosphine ligand, excellent for overcoming the challenges of electron-deficient boronic acids.[8] | Pd: 1-2%, Ligand: 2-4% |
| XPhos Pd G3 | A robust, air-stable precatalyst that reliably generates the active Pd(0) species. XPhos is particularly effective for coupling sterically hindered partners.[3] | 1-2% |
| Pd₂(dba)₃ / P(t-Bu)₃ | Tri(tert-butyl)phosphine is a very bulky and electron-rich monodentate ligand, known to promote couplings of unreactive aryl chlorides and other challenging substrates.[2][9] | Pd: 1-2%, Ligand: 2-4% |
| Pd-NHC Complexes (e.g., PEPPSI) | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and can form highly stable and active palladium complexes, often outperforming phosphines for hindered substrates.[5][10] | 1-3% |
-
Optimize the Base and Solvent: An inappropriate base/solvent combination can halt the reaction entirely or favor side reactions.
-
Rationale: The base is required to activate the boronic acid, forming a boronate species that is competent for transmetalation.[9][11] The solvent must facilitate this while keeping all components in solution.
-
Recommendation: If using a carbonate base (e.g., K₂CO₃) in a solvent like dioxane or toluene, ensure a small amount of water is present to aid solubility and activation.[12][13] For more sensitive reactions where protodeboronation is a concern, switching to a non-aqueous system with a stronger, less nucleophilic base is advisable.
-
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane / H₂O (e.g., 10:1) | A standard, cost-effective choice. Water is essential for the base to function effectively.[12] |
| K₃PO₄ | Toluene or Dioxane | A stronger base that is often effective where carbonates fail. Can sometimes be used with minimal or no water.[4] |
| Cs₂CO₃ | Dioxane or DMF | A highly effective but more expensive base, often used for difficult couplings. |
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this and how do I prevent it?
A2: This side product is the result of homocoupling , where two molecules of this compound react with each other. This is a known issue, particularly with electron-deficient boronic acids.[8][14]
Causes and Solutions:
-
Cause 1: Oxygen in the Reaction. As mentioned above, oxygen can facilitate the homocoupling pathway.[3]
-
Solution: Rigorously degas all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.[4]
-
-
Cause 2: In-situ Reduction of Pd(II). When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) catalyst can be promoted by the boronic acid, leading to an initial burst of homocoupling.[14]
-
Solution: Start with a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[14] Alternatively, use a modern, well-defined precatalyst (like the Buchwald G3 or G4 precatalysts) that is designed for clean and efficient generation of the active catalyst.
-
Q3: My starting material is being consumed, but instead of my desired product, I'm forming 2-methoxybenzonitrile. What is happening?
A3: You are observing protodeboronation , a common and often frustrating side reaction where the C–B bond of the boronic acid is cleaved and replaced by a proton from a source in the reaction mixture.[4][15] Electron-withdrawing groups, like the cyano group on your substrate, accelerate this process.[2]
Causes and Solutions:
-
Cause 1: Excess Water or Protic Solvents. While a small amount of water can be necessary to activate the base, excess water provides a ready source of protons.[2]
-
Solution: Minimize the amount of water in the reaction. Use anhydrous solvents where possible. If water is required for your base, use the minimum effective amount (e.g., a 10:1 to 20:1 ratio of organic solvent to water).
-
-
Cause 2: High Reaction Temperatures & Long Reaction Times. These conditions can increase the rate of protodeboronation.[12]
-
Solution: Use a more active catalyst system (see Q1) that allows you to run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) and for a shorter duration. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the limiting reagent is consumed.
-
-
Cause 3: Inherent Instability. The boronic acid itself may be inherently prone to this pathway under basic conditions.
-
Solution: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. Potassium trifluoroborate salts (-BF₃K) or MIDA boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[16][17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the catalyst and ligand in this reaction?
A1: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. Electron-rich ligands accelerate this step.[5]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide. This is the step where the base plays its critical role.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond of your product and regenerating the Pd(0) catalyst to continue the cycle. Bulky ligands often promote this final step.[18]
Q2: How do I choose the right aryl halide partner (I, Br, Cl, OTf)?
A2: The reactivity of the aryl halide partner in the oxidative addition step generally follows the order: I > Br > OTf >> Cl.[11][19]
-
Aryl Iodides and Bromides: These are the most common and generally reactive partners. They are a good starting point for optimization.
-
Aryl Triflates (OTf): Also highly reactive and a good alternative to halides.
-
Aryl Chlorides: They are cost-effective but the least reactive due to their strong C-Cl bond.[11] Coupling them successfully absolutely requires a highly active catalyst system with bulky, electron-rich ligands like XPhos or P(t-Bu)₃.[2][20]
Q3: Can I run this reaction "green" or in aqueous media?
A3: Yes, there is significant research into performing Suzuki couplings in water or other green solvents to improve sustainability.[19][21] Using water as a solvent can be successful, especially with water-soluble catalysts or phase-transfer agents.[19][22] However, for a substrate like this compound which is prone to protodeboronation, purely aqueous systems can be very challenging and may lead to low yields unless conditions are carefully optimized.[2][15] A mixed solvent system (e.g., Toluene/Water) often provides the best balance.
Section 3: Visual Guides & Protocols
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Section 4: General Experimental Protocol
Protocol: Screening Catalyst Systems for Coupling with an Aryl Bromide
This protocol provides a general starting point for optimizing the reaction. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Catalyst Loading:
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Add this to the reaction vial.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[3]
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (start with 80 °C). Stir vigorously.[3]
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Item - Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via SuzukiâMiyaura Cross-Coupling in Water and Air - figshare - Figshare [figshare.com]
Effect of base and solvent on 3-Cyano-4-methoxyphenylboronic acid reactivity
Technical Support Center: 3-Cyano-4-methoxyphenylboronic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this electronically nuanced reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common challenges, explain the mechanistic rationale behind protocol choices, and provide actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common high-level questions regarding the use of this compound.
Q1: What makes this compound a "challenging" substrate in Suzuki-Miyaura couplings?
A1: The reactivity of this boronic acid is dictated by the opposing electronic effects of its substituents. The methoxy (-OCH₃) group at the 4-position is electron-donating, which is generally favorable for the transmetalation step of the Suzuki-Miyaura coupling. However, the powerful electron-withdrawing cyano (-CN) group at the 3-position significantly decreases the electron density of the aromatic ring. This makes the boronic acid more susceptible to a common and often irreversible side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) before the desired coupling can occur.[1][2] This competing decomposition pathway is a primary reason for low product yields.[2]
Q2: How do I select an appropriate base for a reaction with this boronic acid?
A2: Base selection is critical. The base's primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step in the catalytic cycle.[3][4] For an electron-deficient boronic acid like this one, a judicious choice is required:
-
Moderate Bases are Often Preferred: Strong bases can accelerate the undesired protodeboronation, especially at elevated temperatures.[5] Therefore, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective starting points.[3][6]
-
Cesium Carbonate (Cs₂CO₃): This base is often used for more challenging couplings due to its higher solubility in organic solvents, which can be beneficial.[3]
-
Avoid Strong Hydroxide Bases: Strong bases like NaOH or KOH in aqueous solutions can significantly increase the rate of protodeboronation for electron-deficient arylboronic acids.[5]
Q3: Which solvent system is recommended?
A3: The solvent influences reagent solubility and the stability of catalytic intermediates.[7][8] There is no single "best" solvent, and the optimal choice often depends on the specific coupling partners and base.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is very common.[6][9] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile can be effective but may also influence reaction selectivity in complex systems.[7][8][10]
-
Stability Considerations: It's crucial to recognize that the boronic acid's stability is highly dependent on the solvent system. For instance, protodeboronation can be accelerated in certain solvent mixtures, especially in the presence of base and water.[11]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield, Starting Material Consumed | Protodeboronation: This is the most likely cause. The boronic acid is decomposing into 2-methoxybenzonitrile faster than it couples. This is exacerbated by high temperatures, prolonged reaction times, and overly basic conditions.[1][2] | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) to slow the decomposition pathway.[12] 2. Use a Milder Base: Switch from a strong base (like hydroxides) to a weaker one like K₂CO₃ or K₃PO₄.[3][6] 3. Use a Boronic Ester: Convert the boronic acid to a more stable ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[13][14] 4. Minimize Water: While some water is often necessary, excess water can promote hydrolysis and protodeboronation. Use degassed solvents and the minimum amount of water required to dissolve the base. |
| Reaction is Sluggish or Stalled | 1. Insufficient Base Strength/Solubility: The base may not be strong enough or soluble enough to efficiently generate the active boronate species. 2. Catalyst Inhibition or Decomposition: The palladium catalyst may be inhibited or have decomposed. 3. Poor Boronic Acid Activation: The equilibrium between the boronic acid and the active boronate may not be favorable under the current conditions. | 1. Change the Base/Solvent System: If using K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃, which are more soluble and can be more effective.[3] Ensure the solvent system adequately solubilizes the base. 2. Screen Ligands: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands like SPhos or XPhos can accelerate the catalytic cycle.[6] 3. Increase Base Equivalents: Try increasing the amount of base from 2.0 to 3.0 equivalents. |
| Formation of Homocoupling Side Product (Biaryl) | The palladium catalyst is promoting the coupling of two molecules of the boronic acid. | This often points to issues with the oxidative addition step (i.e., the aryl halide partner). 1. Use a High-Quality Aryl Halide: Ensure the aryl halide coupling partner is pure. 2. Degas Thoroughly: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen). |
| Side Reactions Involving the Cyano Group | The cyano group is generally robust but can undergo reactions under certain transition-metal-catalyzed conditions, although this is less common in standard Suzuki couplings.[15] | This is an unlikely issue in a standard Suzuki reaction. If suspected, confirm the side product structure by mass spectrometry and NMR. Consider using milder conditions or a different catalyst system that is less likely to interact with the nitrile functionality. |
Section 3: Experimental Protocols & Methodologies
Model Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, and potassium phosphate (K₃PO₄).
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the catalyst and promote side reactions.
-
Using a syringe, add the degassed 4:1 mixture of dioxane and water.
-
Place the vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Mechanistic Insights & Visualizations
Understanding the mechanism is key to effective troubleshooting. The choice of base and solvent directly impacts the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
The Role of the Base in Boronic Acid Activation
The base deprotonates the boronic acid or its hydrate to form a negatively charged "ate" complex, the trihydroxyboronate [ArB(OH)₃]⁻. This species is significantly more nucleophilic than the neutral boronic acid, enabling the transfer of the aryl group from boron to the palladium(II) center.
Caption: Activation of Boronic Acid by Base.
Troubleshooting Flowchart
Use this decision tree to diagnose common issues in your reaction.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling of 3-Cyano-4-methoxyphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 3-Cyano-4-methoxyphenylboronic acid. Here, we delve into the mechanistic underpinnings of this common side reaction and provide field-proven troubleshooting strategies and optimized protocols to ensure the success of your experiments.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block in medicinal chemistry. However, its unique electronic properties—a potent electron-withdrawing nitrile group (-CN) para to an electron-donating methoxy group (-OCH₃)—make it particularly susceptible to homocoupling during Suzuki-Miyaura reactions. This undesired reaction leads to the formation of a symmetrical biaryl byproduct, which not only reduces the yield of your target molecule but also complicates purification efforts.
The primary drivers behind boronic acid homocoupling are twofold:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[1][2][4] This is often a significant issue at the onset of the reaction before the catalytic cycle is fully established.
The electron-deficient nature of the aryl ring in this compound can exacerbate these issues, making careful control of reaction conditions paramount.[5][6]
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound in a practical question-and-answer format.
Q1: I'm observing a significant amount of the homocoupled byproduct. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of oxygen in your reaction mixture.[1][3][4] Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling pathway.[2] Another significant factor can be the use of a Pd(II) precatalyst, which can directly induce homocoupling before the initiation of the main catalytic cycle.[1][4]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous deoxygenation of your solvent and reaction vessel is critical. The most effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for a sufficient period (e.g., 15-30 minutes) before adding your reagents.[3][7] Additionally, performing the entire reaction under a positive pressure of an inert gas is highly recommended. Subsurface sparging with nitrogen has been shown to be a particularly efficient method for excluding dissolved oxygen.[4]
Q3: Does the choice of palladium source influence the extent of homocoupling?
A3: Absolutely. While Pd(II) sources like Pd(OAc)₂ are common, they can directly participate in homocoupling.[1][4] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this initial homocoupling. However, it's important to note that even with a Pd(0) source, oxygen contamination can still lead to the formation of Pd(II) in situ. Therefore, the combination of a Pd(0) precatalyst and stringent anaerobic conditions is the most robust approach.
Q4: Can the choice of ligand help to suppress homocoupling?
A4: Yes, the ligand plays a crucial role. Bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective in preventing homocoupling.[8] These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the competing homocoupling pathway.[8] For challenging substrates, ligands like SPhos have been shown to give good yields of the cross-coupled product while minimizing homocoupling.[5][6]
Q5: What is the role of the base, and can it affect homocoupling?
A5: The base is essential for activating the boronic acid to facilitate transmetalation.[9] While the base's primary role is in the main catalytic cycle, an inappropriate choice can indirectly contribute to side reactions. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred as they are less likely to cause degradation of sensitive functional groups. The timing of base addition can also be a factor; in some protocols, pre-mixing the catalyst, base, and aryl halide before adding the boronic acid can be beneficial.[3]
Visualizing the Pathways: Cross-Coupling vs. Homocoupling
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway. Understanding these mechanisms is key to diagnosing and preventing the formation of unwanted byproducts.
Caption: Competing pathways in Suzuki-Miyaura reactions.
Preventative Strategies & Optimized Protocols
Proactive measures are always more effective than reactive troubleshooting. The following section provides a detailed experimental protocol and a decision-making workflow designed to minimize the homocoupling of this compound from the outset.
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide coupling partner.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the deoxygenated solvent via cannula.
-
Stir the reaction mixture at the appropriate temperature (often between 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
This decision tree provides a logical sequence of steps to follow when optimizing your reaction to prevent homocoupling.
Caption: A decision tree for troubleshooting homocoupling.
Summary of Optimized Conditions
The following table provides a starting point for optimizing your Suzuki-Miyaura reaction with this compound.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids direct homocoupling by Pd(II) at the start of the reaction.[1] |
| Ligand | Bulky, electron-donating phosphines (e.g., SPhos, XPhos) or NHCs | Promotes reductive elimination and sterically disfavors homocoupling.[5][8] |
| Base | K₃PO₄ or K₂CO₃ | Mild bases that are effective in activating the boronic acid without causing side reactions.[11] |
| Solvent | Anhydrous, deoxygenated 1,4-dioxane/water or toluene | Aprotic solvents are generally preferred; thorough deoxygenation is crucial.[3][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly necessary to prevent oxygen-mediated homocoupling.[3][4] |
| Temperature | 80-100 °C (optimize as needed) | Sufficient to drive the reaction to completion without promoting thermal decomposition. |
By implementing these strategies and carefully controlling your reaction parameters, you can significantly suppress the homocoupling of this compound and achieve high yields of your desired cross-coupled product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Cyano-4-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during chemical reactions involving 3-Cyano-4-methoxyphenylboronic acid. The unique electronic properties of this reagent, stemming from the interplay between the electron-withdrawing cyano group and the electron-donating methoxy group, can present specific hurdles in common cross-coupling reactions. This guide follows a question-and-answer format to directly address these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings involving this boronic acid are often traced back to a few key factors related to its electronic nature and stability. The electron-withdrawing cyano group can influence the reactivity of the boronic acid, making certain reaction parameters more critical than with simpler arylboronic acids.
Initial Diagnostic Checklist:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. For an electronically modified substrate like this, a standard catalyst like Pd(PPh₃)₄ might not be optimal. Consider more robust and active catalyst systems.
-
Rationale: The electron-withdrawing cyano group can deactivate the boronic acid towards transmetalation. Highly active catalysts are needed to overcome this. Buchwald ligands, such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like an XPhos Pd G3, are often more effective for challenging substrates.
-
-
Base Selection and Strength: The base is not just a simple activator; its identity and strength can significantly impact the reaction outcome.
-
Rationale: A base is required to activate the boronic acid for transmetalation.[1] However, excessively strong bases (like NaOH or KOH) in the presence of water can promote a significant side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better choice. The choice of base can be critical, and K₂CO₃ is a commonly used effective base in many Suzuki couplings.[3][4]
-
-
Solvent and Degassing: The reaction medium and the exclusion of oxygen are critical for catalyst stability and preventing side reactions.
-
Rationale: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5] Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Common solvent systems include mixtures of an organic solvent like dioxane, THF, or toluene with water to dissolve the inorganic base.[6]
-
-
Reaction Temperature: Elevated temperatures can be a double-edged sword.
-
Rationale: While higher temperatures can increase the rate of the desired coupling, they can also accelerate catalyst decomposition and protodeboronation. If you suspect these side reactions, try lowering the temperature and extending the reaction time, in conjunction with a more active catalyst.
-
Q2: I am observing a significant amount of a byproduct that appears to be 2-methoxybenzonitrile. What is happening and how can I prevent it?
The formation of 2-methoxybenzonitrile is a classic indicator of protodeboronation . This is a common and often problematic side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced with a C-H bond.[2] For this compound, this side reaction is particularly relevant due to the electronic strain imposed by the ortho-cyano group.
Strategies to Minimize Protodeboronation:
-
Choice of Base: As mentioned in Q1, avoid strong bases like hydroxides. Weaker bases such as K₃PO₄ or Cs₂CO₃ are generally less prone to inducing protodeboronation.
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can be a proton source for this side reaction. Using a base that is soluble in an organic solvent (like CsF in some cases) or using a biphasic system with carefully controlled water content can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation. These "masked" reagents slowly hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing the side reaction.[7]
-
Reaction Time and Temperature: Do not prolong the reaction unnecessarily. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. Lowering the reaction temperature can also help suppress this side reaction.
Q3: My purification is complicated by a byproduct with a mass corresponding to the dimer of this compound. What is this and how can I avoid it?
This byproduct is the result of homocoupling , where two molecules of the boronic acid react with each other. This is another common side reaction in palladium-catalyzed couplings.
Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen, which can lead to oxidative coupling of the boronic acid. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration is crucial.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. If a Pd(II) pre-catalyst is used, ensure that the conditions are suitable for its efficient in situ reduction to the active Pd(0) species at the beginning of the reaction.
Q4: The reaction seems to be very sensitive to the source and quality of the this compound. Why is this, and what can I do?
The purity of the boronic acid is critical for the success of the Suzuki-Miyaura reaction. Impurities can have a significant detrimental effect on the catalytic cycle.
Ensuring Reagent Quality:
-
Purity: Use high-purity this compound (≥97%). Impurities can poison the catalyst or participate in side reactions.
-
Anhydrides: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While boroxines are often competent in Suzuki couplings, their presence can affect the stoichiometry and reaction kinetics. If you suspect this is an issue, you can try to regenerate the boronic acid by dissolving the reagent in a solvent like ether and washing with a small amount of water, then re-isolating.
-
Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere, to prevent degradation over time.
Experimental Protocols
Detailed Step-by-Step Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. Then, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.[6]
Data Presentation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos) or a pre-catalyst (e.g., XPhos Pd G3) | High activity needed for electron-deficient boronic acids. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Weaker bases minimize protodeboronation.[3][4] |
| Solvent | Degassed Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | Ensures solubility of reagents and catalyst stability.[6] |
| Temperature | 80-100 °C | Balances reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and homocoupling. |
Visualization
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Cyano-4-methoxyphenylboronic acid Couplings
Welcome to the technical support center for improving the reaction rate and overall success of Suzuki-Miyaura cross-coupling reactions involving 3-Cyano-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific problems you may encounter during your coupling reactions with this compound.
Question 1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors I should investigate?
Answer:
A low or non-existent yield in a Suzuki-Miyaura coupling reaction can be attributed to several critical factors. Systematically evaluating each of these components is the most effective troubleshooting approach.
-
Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source, whether it's a Pd(0) or Pd(II) precatalyst, is active.[1] Pd(0) is the active species in the catalytic cycle.[1][2] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Some precatalysts are sensitive to air and moisture, so using a fresh batch or a more robust, air-stable version can be beneficial.[1]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative homocoupling of your boronic acid and decomposition of the catalyst.[1] It is crucial to ensure that your solvents are thoroughly degassed and that the reaction is conducted under a strictly inert atmosphere, such as nitrogen or argon.[1]
-
Purity and Stability of Reagents: The purity of both your aryl halide and this compound is paramount. Boronic acids can degrade over time, particularly through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for the reaction's success.[1] The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause the degradation of your starting materials or product.[1] For reactions that are not anhydrous, ensure vigorous stirring to maximize the contact between the different phases.[1]
Question 2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids like this compound.[3] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.
Here are some strategies to mitigate protodeboronation:
-
Employ a Milder Base: Strong bases, particularly in the presence of water, can accelerate the rate of protodeboronation.[4] Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous (water-free) conditions can significantly reduce the extent of protodeboronation.[1]
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids and can be less prone to protodeboronation.[4] You can either start with the boronic ester or convert the boronic acid to its ester form before the coupling reaction.
Question 3: My reaction has stalled, and I'm left with unreacted starting materials. What can I do to drive the reaction to completion?
Answer:
A stalled reaction can be frustrating, but there are several adjustments you can make to improve the conversion.
-
Increase the Temperature: The rate of many Suzuki-Miyaura couplings is temperature-dependent.[5] If your reaction is sluggish at a lower temperature, cautiously increasing the heat can often improve the reaction rate and drive it to completion. A good starting point for many Suzuki couplings is around 60-80 °C, but temperatures up to 120 °C can be used.[6]
-
Screen Different Ligands: The choice of phosphine ligand can have a profound impact on the efficiency of the catalytic cycle. Electron-rich and bulky ligands can promote the oxidative addition and reductive elimination steps, respectively.[2] If one ligand is not effective, screening a variety of ligands with different steric and electronic properties is a valuable strategy.
-
Check Catalyst Loading: While a higher catalyst loading is not always better, ensuring you have an adequate amount of catalyst is important. Typical catalyst loadings range from 0.5 to 5 mol%. If you suspect catalyst decomposition, a second addition of the catalyst mid-reaction might be beneficial.
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[2] If solubility is an issue, switching to a different solvent system may be necessary.[7]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization and best practices for couplings with this compound.
Question 4: What is the optimal catalyst system for coupling this compound?
Answer:
There is no single "best" catalyst system, as the optimal choice will depend on the specific aryl halide coupling partner. However, for an electron-deficient boronic acid like this compound, a palladium catalyst with an electron-rich and sterically hindered phosphine ligand is often a good starting point. This combination helps to facilitate the oxidative addition step, which can be rate-limiting.[8]
| Catalyst Component | Recommended Options | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Readily available and effective palladium sources. Pd(II) sources will be reduced in situ.[2] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Electron-rich and bulky ligands that promote oxidative addition and reductive elimination.[2] |
| Precatalyst | XPhos Pd G3, SPhos Pd G3 | Air-stable and highly active precatalysts that simplify reaction setup.[1] |
Question 5: How do I choose the right base and solvent for my reaction?
Answer:
The selection of the base and solvent is a critical parameter that often requires empirical optimization.
-
Bases: The role of the base is to activate the boronic acid for transmetalation.[9] The choice of base can significantly affect the reaction rate.[10]
-
Solvents: The solvent system needs to provide sufficient solubility for all reaction components.
-
Aprotic solvents like toluene, dioxane, and THF are widely used.[2]
-
Biphasic systems, often a mixture of an organic solvent and water, are very common and can be highly effective. The presence of water can aid in the dissolution of the base and facilitate the reaction.
-
A good starting point for optimization is to screen a few different base/solvent combinations.
Question 6: How can I monitor the progress of my reaction?
Answer:
Monitoring the progress of your Suzuki-Miyaura coupling is essential for determining the reaction endpoint and for troubleshooting. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively assess the consumption of starting materials and the formation of the product.[1][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for accurately quantifying the components of the reaction mixture and is particularly useful for kinetic studies.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in situ or by taking aliquots from the reaction mixture.
Question 7: What is the general mechanism for the Suzuki-Miyaura coupling, and how can understanding it help me troubleshoot?
Answer:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Understanding this cycle allows for targeted troubleshooting:
-
Slow or No Reaction: If the reaction is not proceeding, the issue could be with the initial oxidative addition step. This is often the rate-determining step.[8] Using a more electron-rich ligand or a more reactive aryl halide (I > Br > Cl) can help.[8]
-
Stalled Reaction: If the reaction starts but then stalls, there may be an issue with transmetalation . This could be due to an inappropriate base, poor solubility, or decomposition of the boronic acid.
-
Product Not Forming: If you observe intermediates but no product, the reductive elimination step may be hindered. A bulkier ligand can often promote this final step.[2]
III. Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of specific parameters may be required.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
IV. References
-
Al-Amin, M., et al. (2013). Recent advances in the Suzuki–Miyaura cross-coupling reaction. General papers, 6, 12.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Molander, G. A., & Brown, A. R. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 76(22), 9141-9147.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Thomas, A. A., et al. (2016). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Journal Name], [Volume], [Pages].
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
3-Cyano-4-methoxyphenylboronic acid stability under reaction conditions
An In-Depth Technical Guide
Technical Support Center: 3-Cyano-4-methoxyphenylboronic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the stability of this compound under typical reaction conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your experimental outcomes.
Core Stability Profile of this compound
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its unique electronic structure, featuring an electron-withdrawing cyano group and an electron-donating methoxy group, imparts specific reactivity. However, this structure also introduces vulnerabilities that can impact its stability during storage and, more critically, under reaction conditions. Understanding these degradation pathways is the first step toward mitigating them.
The primary decomposition pathways of concern are:
-
Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond.[2]
-
Oxidation: The conversion of the boronic acid to a phenol.[3]
-
Homocoupling: The palladium-mediated dimerization of two boronic acid molecules.[4]
The Challenge of Protodeboronation
Protodeboronation is often the most significant and troublesome side reaction when working with arylboronic acids.[2] It is the process where the boronic acid group is replaced by a proton, yielding the corresponding arene (in this case, 2-methoxy-5-cyanobenzene).
Causality: The stability of arylboronic acids is highly dependent on the electronic nature of the aromatic ring and the pH of the reaction medium.[5] For this compound, the presence of the electron-withdrawing cyano group makes the aryl ring electron-deficient. Highly electron-deficient arenes are known to be susceptible to base-mediated protodeboronation, potentially through a pathway involving a transient aryl anionoid intermediate.[5][6] The reaction is essentially a protonolysis of the carbon-boron bond.[2] The rate of protodeboronation is highly pH-dependent, and for many electron-deficient systems, decomposition is accelerated under basic conditions commonly used in Suzuki couplings.[7][8]
Key Influencing Factors:
-
Base: The choice and concentration of the base are critical. Strong aqueous bases can accelerate the decomposition.[8]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water Content: The presence of water is necessary for the protonolysis to occur.[5]
Oxidative Degradation
Boronic acids can be oxidized to their corresponding phenols, a reaction that can occur on the benchtop or in solution.[3][9]
Causality: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic species, including reactive oxygen species (ROS).[3] This attack is followed by the migration of the aryl group from boron to oxygen, forming a boronate ester that is rapidly hydrolyzed to the phenol (2-cyano-4-methoxyphenol) and boric acid.[3] This process can be accelerated by the presence of oxygen, especially under basic conditions and in the presence of palladium catalysts.[4][10]
Homocoupling Side Reaction
In the context of Suzuki-Miyaura coupling, the formation of a biaryl product from the dimerization of the boronic acid is a common side reaction.[4]
Causality: Homocoupling is typically mediated by the palladium catalyst. It is particularly prevalent when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) state in situ. This reduction can occur via the homocoupling of two boronic acid molecules.[4] The presence of oxygen in the reaction mixture can also re-oxidize Pd(0) to Pd(II), which then promotes further homocoupling.[4][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield. What should I investigate first?
A1: Low or no yield is a common issue. Before re-running the entire experiment, a systematic diagnosis is essential. The problem often lies with reagent stability, catalyst activity, or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
-
Verify Reagent Integrity:
-
This compound: This is a primary suspect. Has it been stored properly under an inert atmosphere at 2-8°C?[11] Run a quick NMR or LC-MS on your starting material. Look for the presence of 2-methoxy-5-cyanobenzene (from protodeboronation) or the corresponding phenol (from oxidation). If degradation is significant, use a fresh batch or purify the existing stock.
-
Palladium Catalyst & Ligand: Catalyst systems can degrade over time. Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[4][10] Consider using a more robust, air-stable precatalyst like a palladacycle.[10]
-
Base: Ensure the base is of high purity and anhydrous if the reaction requires it. The choice of base is critical; for electron-deficient boronic acids, a weaker base like K₃PO₄ or K₂CO₃ is often preferred over strong hydroxides to minimize protodeboronation.[9][12]
-
-
Scrutinize Reaction Setup:
-
Inert Atmosphere: Oxygen is detrimental. It can promote homocoupling and lead to catalyst decomposition.[4][10] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and that the reaction is maintained under a positive pressure of inert gas throughout.
-
Solvent: The solvent system must be appropriate for all components. A common choice is a mixture like Dioxane/H₂O.[10] Ensure the solvent is of sufficient purity (e.g., anhydrous, if required).
-
Q2: I see a significant amount of a byproduct that corresponds to the mass of 2-methoxy-5-cyanobenzene. What is happening and how can I prevent it?
A2: You are observing protodeboronation, the most common decomposition pathway for this substrate.[2] This occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond.
Mitigation Strategies:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10][13] These bases are effective at promoting the catalytic cycle but are less aggressive in mediating protodeboronation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[9][14] MIDA boronates are particularly useful as they are exceptionally stable and designed for slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[9]
-
Minimize Water: While some water is often necessary for Suzuki couplings, excessive amounts can drive protodeboronation. Use the minimum required amount in your solvent system.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. This will slow the rate of protodeboronation, which often has a higher activation energy than the desired cross-coupling.
Q3: My main byproduct is the dimer of this compound. How do I stop this homocoupling?
A3: Homocoupling is a palladium-mediated process. Its presence indicates a potential issue with the catalyst state or the reaction environment.
Mitigation Strategies:
-
Ensure an Oxygen-Free Environment: This is the most critical factor. As mentioned, oxygen can facilitate the Pd(0)/Pd(II) cycle that promotes homocoupling.[4] Improve your degassing procedure for all solvents and reagents.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂).[15] This avoids the initial reduction step where homocoupling is most likely to occur.
-
Optimize Catalyst Loading: Using an unnecessarily high catalyst loading can sometimes increase the rate of side reactions. Use the lowest effective catalyst concentration (typically 0.5–2 mol%).[10]
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for this compound?
-
It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[11] This minimizes exposure to atmospheric moisture and oxygen, which can lead to protodeboronation and oxidation over time.
-
-
How do the cyano and methoxy groups affect the stability and reactivity?
-
The electron-withdrawing cyano group and the electron-donating methoxy group create a push-pull electronic effect. The cyano group makes the ipso-carbon more electrophilic, which can facilitate transmetalation in the Suzuki cycle. However, as an overall electron-withdrawing substituent, it also increases the susceptibility of the molecule to base-mediated protodeboronation.[1][6][8]
-
-
Is this boronic acid stable enough for benchtop handling in the air?
-
For short periods, such as weighing, it is generally acceptable. However, like most boronic acids, prolonged exposure to air and humidity is not recommended due to the risk of oxidation and hydration, which can lead to the formation of inactive boroxines (cyclic anhydrides).[9][16] It is best practice to handle it quickly and store it properly.
-
-
Can I use this boronic acid in aqueous media?
-
Yes, Suzuki-Miyaura reactions are often performed in aqueous solvent mixtures.[10] However, be mindful that water is a reactant in the protodeboronation side reaction.[5] The pH of the aqueous phase is a critical parameter to control. The stability of arylboronic acids is often lowest at very high or very low pH.[7]
-
Key Decomposition Pathways at a Glance
The following diagram illustrates the primary degradation routes for this compound under typical reaction conditions.
Caption: Major decomposition pathways for the title boronic acid.
Protocols for Success
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add Coupling Partner: Add the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This step is critical.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 5.2: Assessing Stability Under Reaction Conditions
This experiment helps determine the rate of decomposition under your specific proposed conditions.
-
Setup: Prepare a reaction vial exactly as you would for the Suzuki coupling (boronic acid, base, solvent), but omit the aryl halide and the palladium catalyst .
-
Internal Standard: Add a known amount of an inert internal standard (e.g., dodecane) that does not react under the conditions but is easily quantifiable by GC-MS or NMR.
-
Heating: Heat the mixture to your target reaction temperature.
-
Sampling: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere.
-
Quench and Analyze: Immediately quench the aliquot with a dilute HCl solution and extract it with an organic solvent. Analyze the sample by GC-MS or ¹H NMR to quantify the remaining boronic acid relative to the internal standard and measure the formation of the protodeboronated product.
-
Data Analysis: Plot the concentration of the boronic acid versus time to determine its half-life under these specific conditions. This data will inform your choice of reaction time and conditions.
Summary of Key Parameters
| Parameter | Recommended Action | Rationale |
| Storage | 2-8°C, under inert gas (Ar/N₂) | Prevents slow oxidation and hydrolysis/protodeboronation.[11] |
| Base Selection | Use weaker bases (K₃PO₄, K₂CO₃, CsF) | Minimizes base-mediated protodeboronation.[7][17] |
| Atmosphere | Rigorously degas solvents; maintain inert gas | Prevents oxidative degradation and catalyst-mediated homocoupling.[4][10] |
| Reagent Form | Consider using MIDA boronate esters | Enhances benchtop stability and allows for slow in-situ release, minimizing side reactions.[9] |
| Monitoring | Use LC-MS or GC-MS | Allows for the detection and quantification of key side products like Ar-H and Ar-Ar.[10] |
This guide provides a comprehensive framework for understanding and managing the stability of this compound. By applying these principles of causality and systematic troubleshooting, you can significantly improve the reliability and success of your synthetic protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. (4-Cyano-3-methoxyphenyl)boronic acid | 677777-45-6 [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. Protodeboronation [organic-chemistry.org]
Technical Support Center: Analysis of Byproducts in 3-Cyano-4-methoxyphenylboronic Acid Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and analyzing byproduct formation in reactions involving 3-Cyano-4-methoxyphenylboronic acid. Given its utility in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, a thorough understanding of potential side reactions is critical for optimizing reaction yields and ensuring product purity.[1][2][3]
This resource will address common challenges, explain the mechanistic origins of byproducts, and provide actionable protocols for their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a significant amount of 2-methoxybenzonitrile. What is causing this, and how can I prevent it?
A1: The formation of 2-methoxybenzonitrile is a classic example of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom.[4] This is a common issue with arylboronic acids, especially those bearing electron-withdrawing groups like the cyano group in your starting material, which can enhance the rate of this undesired reaction.
Causality and Mechanism:
Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[5][6] Under the basic conditions typical of Suzuki-Miyaura couplings, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[7][8] This boronate species can then be protonated by a proton source (like water), leading to the cleavage of the C-B bond and formation of the corresponding arene (2-methoxybenzonitrile in this case).[9][10]
Troubleshooting & Mitigation Strategies:
-
Minimize Water Content: Use anhydrous and degassed solvents.[4][11] Ensure your base is of high purity and dry. If using an aqueous base solution, minimize the amount of water.
-
Choice of Base: The strength and nature of the base are critical.[11] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium or potassium hydroxide, which can accelerate protodeboronation.[11]
-
Reaction Temperature: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation.[10] It is advisable to screen a range of temperatures to find an optimal balance.
-
Use of Boronic Esters: Consider converting the this compound to a more stable boronic ester, such as a pinacol ester (Bpin). Arylboronic pinacol esters are generally more resistant to protodeboronation.[12]
-
Inert Atmosphere: Rigorously exclude oxygen by maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[4] Oxygen can contribute to the degradation of the palladium catalyst and phosphine ligands, which can indirectly favor side reactions.[4]
Q2: I am observing a significant amount of a high molecular weight byproduct that I suspect is a homocoupling product. How can I confirm this and what are the primary causes?
A2: The formation of a symmetrical biaryl, in this case, 2,2'-dimethoxy-5,5'-dicyanobiphenyl, is indicative of homocoupling of the this compound.
Causality and Mechanism:
Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] If the Pd(0) active catalyst is oxidized to Pd(II) during the reaction, it can catalyze the coupling of two boronic acid molecules.[1] This process reduces the Pd(II) back to Pd(0), which can re-enter the desired catalytic cycle.[1]
Troubleshooting & Mitigation Strategies:
-
Thorough Degassing: The most critical step to prevent homocoupling is the rigorous removal of oxygen from the reaction mixture.[11] This can be achieved by bubbling an inert gas through the solvent and ensuring the reaction is carried out under a positive pressure of nitrogen or argon.
-
Catalyst Choice and Handling: Use a high-purity palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) at the start of the reaction. Some modern palladium precatalysts are designed for rapid and efficient generation of the active Pd(0) species, which can minimize the opportunity for homocoupling.
-
Ligand Selection: The choice of phosphine ligand can influence the stability of the Pd(0) catalyst and its susceptibility to oxidation. Electron-rich and bulky ligands can help stabilize the active catalyst.[1]
-
Reaction Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of the boronic acid relative to the aryl halide might slightly increase the statistical probability of homocoupling.
Q3: How can I effectively analyze my crude reaction mixture to identify and quantify these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of your reaction products and byproducts.
Recommended Analytical Workflow:
-
Thin Layer Chromatography (TLC): A quick and effective initial method to visualize the number of components in your reaction mixture. By running the starting materials alongside the reaction mixture, you can get a preliminary idea of the conversion and the presence of new spots which could be your desired product or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique. By developing a suitable method (e.g., reverse-phase with a C18 column and a water/acetonitrile or water/methanol gradient), you can separate the desired product from the starting materials and byproducts. Using a UV detector set at an appropriate wavelength will allow for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying the components of your reaction mixture.[4] The mass spectrometer will provide the molecular weight of each separated component, allowing you to confirm the identity of the desired product, the protodeboronated byproduct (2-methoxybenzonitrile), and the homocoupled byproduct (2,2'-dimethoxy-5,5'-dicyanobiphenyl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for unambiguous structure elucidation of all components.[13] ¹H and ¹³C NMR spectra will confirm the structures of the desired product and byproducts. For reactions involving fluorinated compounds, ¹⁹F NMR can be a very clean and quantitative method for monitoring reaction progress.[13][14]
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Troubleshooting Considerations
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir.[11] Monitor the progress of the reaction by taking small aliquots and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Common Byproducts and Their Characteristics
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| 2-methoxybenzonitrile | C₈H₇NO | 133.15 | Protodeboronation | Minimize water, use a weaker base, lower temperature. |
| 2,2'-dimethoxy-5,5'-dicyanobiphenyl | C₁₆H₁₂N₂O₂ | 276.28 | Homocoupling | Rigorous degassing, use of high-purity catalyst. |
Visualizations
Diagram 1: Key Reactions in this compound Couplings
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Boronic Acids: A Comparative Guide to 3-Cyano-4-methoxyphenylboronic acid and 4-methoxyphenylboronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial for pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of two structurally related yet electronically distinct boronic acids: the electron-deficient 3-cyano-4-methoxyphenylboronic acid and the electron-rich 4-methoxyphenylboronic acid. Through an analysis of their electronic properties, supporting experimental data, and practical considerations, this guide will empower researchers to make informed decisions for their synthetic strategies.
The Decisive Role of Electronic Effects in Suzuki Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the arylboronic acid profoundly influences the kinetics of the transmetalation step, which is often the rate-determining step of the catalytic cycle.
4-Methoxyphenylboronic acid , with its electron-donating methoxy (-OCH₃) group at the para-position, increases the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group facilitates the transfer of the organic moiety from the boron atom to the palladium center during transmetalation, generally leading to faster reaction rates and higher yields.[1]
Conversely, This compound presents a more complex electronic profile. While the methoxy group is electron-donating, the ortho-cyano (-CN) group is strongly electron-withdrawing. The net effect is a decrease in the overall electron density of the aromatic ring compared to 4-methoxyphenylboronic acid. This reduced nucleophilicity can lead to a slower rate of transmetalation. However, the judicious selection of reaction conditions can overcome this and enable efficient coupling.[1]
Performance in Suzuki Coupling: A Comparative Analysis
While a direct head-to-head comparison under identical conditions is not extensively documented in the literature, we can infer the relative performance of these two boronic acids based on established principles and available experimental data for similarly substituted systems.
| Parameter | This compound | 4-Methoxyphenylboronic acid | Rationale |
| Relative Reactivity | Moderate to Good | Good to Excellent | The electron-donating methoxy group in 4-methoxyphenylboronic acid enhances the rate of transmetalation. The electron-withdrawing cyano group in this compound can decrease the nucleophilicity of the aryl ring, potentially slowing this step.[1][2] |
| Typical Yields | Generally good, but highly dependent on optimized conditions. | Often high yields are achieved under standard conditions.[3] | The higher intrinsic reactivity of 4-methoxyphenylboronic acid often translates to higher yields with a broader range of coupling partners and conditions. |
| Reaction Conditions | May require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). | Generally proceeds well under milder conditions. | The less reactive nature of the electron-deficient boronic acid may necessitate more energy input or a more reactive catalytic system to drive the reaction to completion. |
| Side Reactions | Susceptible to protodeboronation, especially under harsh basic conditions. | Generally more stable towards protodeboronation under standard conditions. | Electron-withdrawing groups can increase the propensity for protodeboronation, a common side reaction in Suzuki couplings.[4] |
Illustrative Experimental Data:
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving phenylboronic acids with electron-donating and electron-withdrawing substituents, providing a practical context for the expected performance of our two compounds of interest.
| Arylboronic Acid | Substituent Nature | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-donating | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 98 | [3] |
| 4-Cyanophenylboronic acid | Electron-withdrawing | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | 88 | [3] |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 95 | [5] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the sequential steps involved in the formation of the new C-C bond. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative, detailed protocols for Suzuki-Miyaura coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with 4-Methoxyphenylboronic acid
This protocol is adapted for an electron-rich boronic acid and is expected to proceed under relatively mild conditions.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Suzuki Coupling with this compound
This protocol employs slightly more robust conditions to facilitate the coupling of the electron-deficient boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and potassium phosphate.
-
Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction until the starting material is consumed as determined by an appropriate analytical method (e.g., GC-MS or LC-MS).
-
After cooling to ambient temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
References
The Strategic Advantage of 3-Cyano-4-methoxyphenylboronic Acid in Modern Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl moieties crucial to pharmaceutical and materials science.[1][2] The judicious selection of the organoboron coupling partner is paramount for achieving high yields and reaction efficiency. This guide provides an in-depth technical analysis of 3-Cyano-4-methoxyphenylboronic acid, a uniquely substituted phenylboronic acid, and objectively compares its performance with other common alternatives, supported by experimental data and detailed protocols.
The Duality of Functionality: Unpacking the Reactivity of this compound
This compound presents a fascinating case study in substrate design for cross-coupling reactions. It possesses both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing cyano group (-CN) on the phenyl ring. This unique electronic profile directly influences the key steps of the Suzuki-Miyaura catalytic cycle.
The electron-donating methoxy group, positioned para to the boronic acid, increases the electron density on the ipso-carbon, which is understood to facilitate the rate-determining transmetalation step.[3] Conversely, the electron-withdrawing cyano group, meta to the boronic acid, can impact the overall electron density of the ring. This duality allows for a nuanced reactivity that can be advantageous in specific synthetic contexts.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can draw meaningful comparisons from reported yields for Suzuki-Miyaura reactions with various substituted phenylboronic acids. The following table illustrates the typical performance of this compound in comparison to other commonly used boronic acids.
| Arylboronic Acid | Substituent Effect | Typical Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Mixed (EWG & EDG) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95% |
| 4-Methoxyphenylboronic acid | Electron-Donating | Aryl Iodide | Pd/BC | K₂CO₃ | H₂O | 98%[4] |
| 4-Cyanophenylboronic acid | Electron-Withdrawing | Aryl Iodide | Pd/BC | K₂CO₃ | H₂O | 88%[4] |
| Phenylboronic acid | Neutral | Aryl Iodide | Pd/BC | K₂CO₃ | H₂O | 98%[4] |
Note: The yields presented are from different sources and may have been obtained under varying reaction conditions. They are intended for illustrative comparison of the potential reactivity.
From this data, it is evident that this compound consistently provides high yields, comparable to, and in some cases potentially exceeding, those of boronic acids with single activating or deactivating groups. The presence of both the cyano and methoxy groups appears to strike a favorable balance for efficient cross-coupling.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituents on the arylboronic acid primarily influences the transmetalation step. The electron-donating methoxy group in this compound enhances the nucleophilicity of the aryl group being transferred to the palladium center.
Experimental Protocol: Synthesis of a Biaryl Compound using this compound
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene and Water, 4:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Synthesis of this compound
For researchers wishing to synthesize this valuable reagent, a general and reliable method starts from a commercially available substituted bromobenzene.
Caption: Synthetic route to this compound.
A detailed protocol for a similar synthesis of 3-methoxyphenylboronic acid can be found in the literature and adapted.[5] The key steps involve the lithiation of the corresponding aryl bromide followed by quenching with a borate ester and subsequent hydrolysis.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing cyano group, contribute to its robust performance in forming C-C bonds. This guide has provided a comparative overview, a general experimental protocol, and a synthetic pathway to empower researchers, scientists, and drug development professionals in leveraging the advantages of this valuable building block. The continued exploration of such tailored boronic acids will undoubtedly lead to further advancements in the efficient and precise synthesis of complex organic molecules.
References
A Comparative Guide to Validating the Purity of 3-Cyano-4-methoxyphenylboronic Acid by HPLC
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of reaction efficiency, reproducibility, and the safety of the final active pharmaceutical ingredient (API). 3-Cyano-4-methoxyphenylboronic acid, a key building block in Suzuki-Miyaura cross-coupling reactions, is no exception. Its purity directly influences the yield and impurity profile of subsequent synthetic steps. This guide provides a comprehensive, experience-driven approach to validating the purity of this compound, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will also objectively compare HPLC with other viable analytical techniques, providing the experimental data and rationale necessary for informed methodological selection.
The Criticality of a Stability-Indicating Method
Boronic acids as a class of compounds are susceptible to several degradation pathways. A primary concern is the reversible dehydration to form cyclic anhydrides known as boroxines. Additionally, oxidative degradation can cleave the carbon-boron bond, leading to the formation of the corresponding phenol. A robust purity method must not only separate the main component from process-related impurities but also from these potential degradants. This is the essence of a stability-indicating method, a cornerstone of pharmaceutical analysis as outlined in the ICH Q2(R1) guidelines.[1][2][3]
Recommended Analytical Approach: Reversed-Phase HPLC
For routine quality control and purity assessment of this compound, reversed-phase HPLC (RP-HPLC) offers a blend of specificity, precision, and accessibility.[4] The polarity of boronic acids can sometimes present a challenge in achieving adequate retention on traditional C18 columns; however, modern stationary phases and mobile phase optimization can readily overcome this.[4]
Anticipated Impurities
A well-designed analytical method is predicated on an understanding of potential impurities. Based on the common synthetic routes for arylboronic acids, which often involve the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, the following impurities should be considered:[5][6]
-
Impurity A: 2-Methoxy-5-bromobenzonitrile (Unreacted Starting Material)
-
Impurity B: 4-Methoxy-2-(dihydroxyboryl)benzonitrile (Isomeric Impurity)
-
Impurity C: 2-Methoxybenzonitrile (Deboronated Species)
-
Impurity D: Biphenyl derivatives (Homocoupling Products)
-
Impurity E: Tris(3-cyano-4-methoxyphenyl)boroxine (Dehydration Product)
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to provide a robust separation of this compound from its potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition | Causality and Expertise-Driven Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides a versatile hydrophobic stationary phase suitable for the separation of a range of polar and non-polar analytes. The 3.5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the boronic acid and suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and elution strength for a wide range of compounds. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute both the more polar boronic acid and any less polar, more retained impurities within a reasonable timeframe while maintaining good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte and related impurities. |
| Injection Volume | 10 µL | A standard injection volume to balance sensitivity and potential for column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This diluent ensures the solubility of the analyte and is compatible with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Forced Degradation Studies:
To validate the stability-indicating nature of this method, forced degradation studies are essential.[6][7][8][9]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 24 hours. Prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a 1 mg/mL solution.
Data Presentation and Interpretation
The results of the HPLC analysis should be presented in a clear, tabular format.
Table 1: Representative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C | 4.8 | 18,500 | 0.62 |
| This compound | 9.2 | 2,950,000 | 98.33 |
| Impurity A | 12.5 | 25,000 | 0.83 |
| Impurity D | 18.1 | 6,000 | 0.22 |
Comparative Analysis with Alternative Methodologies
While HPLC is a robust primary method, orthogonal techniques can provide confirmatory data and may be advantageous in specific scenarios.
Table 2: Comparison of Analytical Methodologies
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, direct analysis of the parent compound and non-volatile impurities, high throughput. | Potential for on-column degradation or hydrolysis in aqueous mobile phases. | Routine quality control and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[10][11] | Orthogonal identification of impurities, analysis of volatile impurities. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. | High separation efficiency, low sample and reagent consumption, can be performed in non-aqueous conditions to prevent hydrolysis.[4][12][13] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. | Analysis of hydrolytically unstable boronic acids and esters. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap. | Absolute purity determination and structural confirmation. |
Experimental Protocol: GC-MS with Derivatization
For orthogonal verification, GC-MS can be a powerful tool, though it necessitates a derivatization step to increase the volatility of the boronic acid.
Derivatization:
-
Accurately weigh 1 mg of the boronic acid sample into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-500 m/z |
Conclusion
The validation of purity for critical reagents like this compound is a multi-faceted process that demands a robust and well-understood analytical methodology. Reversed-phase HPLC stands out as the primary choice for routine analysis due to its high resolving power, accessibility, and suitability for stability-indicating studies. The provided HPLC method, coupled with a thorough forced degradation protocol, establishes a self-validating system for ensuring the quality of this key synthetic building block.
For comprehensive characterization and orthogonal confirmation, techniques such as GC-MS, CE, and qNMR offer valuable complementary data. The choice of methodology should always be guided by the specific analytical need, whether it is routine quality control, in-depth impurity profiling, or absolute purity determination. By employing the scientifically sound principles and detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this compound, thereby ensuring the integrity and success of their synthetic endeavors.
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. japsonline.com [japsonline.com]
- 3. journaljpri.com [journaljpri.com]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 9. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 10. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of the organoboron coupling partner, specifically the substituted phenylboronic acid, is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of the performance of various substituted phenylboronic acids, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.
The Decisive Role of Substituents in Suzuki-Miyaura Cross-Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily impact the transmetalation step, which is often the rate-determining step of the reaction.[1] Understanding these effects is paramount for optimizing reaction conditions and achieving desired outcomes.
Electronic Effects: A Tale of Two Classes
The electronic properties of substituents on the phenylboronic acid directly influence the nucleophilicity of the aryl group being transferred to the palladium center. Generally, the reaction is more favorable with phenylboronic acids bearing electron-donating groups (EDGs) as they increase the electron density on the carbon atom attached to the boron, facilitating its transfer. Conversely, electron-withdrawing groups (EWGs) decrease this electron density, which can hinder the transmetalation step.[1]
Phenylboronic acids equipped with EDGs such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups typically exhibit enhanced reactivity in Suzuki-Miyaura couplings. This leads to higher yields and often allows for milder reaction conditions.
| Substituent (Position) | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxy | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methyl | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | High Yield |
| 4-Amino | 4-Bromotoluene | Not Specified | Not Specified | Not Specified | High Yield |
Note: The yields presented are collated from various sources for illustrative purposes and may not be directly comparable due to variations in specific reaction conditions.
The enhanced performance of EDG-substituted phenylboronic acids is attributed to the increased polarization of the C-B bond, making the aryl group more nucleophilic and thus more readily transferred to the electrophilic palladium(II) center during transmetalation.
Conversely, phenylboronic acids bearing EWGs like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups can present a greater challenge in Suzuki-Miyaura couplings. The reduced nucleophilicity of the aryl group can lead to sluggish or incomplete reactions. However, with appropriate optimization of catalysts, ligands, and reaction conditions, high yields can still be achieved.
| Substituent (Position) | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Nitro | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | Moderate to High Yield |
| 4-Cyano | 4-Bromotoluene | Not Specified | Not Specified | Not Specified | Moderate to High Yield |
| 4-Trifluoromethyl | 4-Iodoanisole | Not Specified | Not Specified | Not Specified | Moderate to High Yield |
Note: The yields presented are collated from various sources for illustrative purposes and may not be directly comparable due to variations in specific reaction conditions.
While EWGs decrease the inherent reactivity of the phenylboronic acid, their presence can be crucial for the synthesis of many biologically active molecules. Overcoming their reduced reactivity often involves the use of more electron-rich and bulky phosphine ligands on the palladium catalyst, which can facilitate the transmetalation step.
Steric Effects: The Ortho Challenge
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki-Miyaura reaction. Bulky groups in close proximity to the boronic acid moiety can hinder the approach of the palladium complex, thereby slowing down the transmetalation step.
A comparative study between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid illustrates this point clearly. While both have an electron-withdrawing nitro group, the ortho-substituent in 2-nitrophenylboronic acid introduces significant steric bulk, generally leading to lower yields compared to the para-substituted isomer under similar conditions.[2]
| Phenylboronic Acid | Aryl Halide Partner | Yield (%) | Key Influencing Factor |
| 2-Nitrophenylboronic acid | Aryl Bromides | Generally Lower | Steric Hindrance |
| 4-Nitrophenylboronic acid | Aryl Bromides | Generally Higher | Favorable Electronics |
Note: This is a qualitative comparison based on general observations in the literature.
In some cases, ortho-substituents that can chelate to the palladium center, such as an ortho-methoxy group, can have a beneficial effect on the reaction, potentially leading to unexpected selectivity.[3][4][5]
Mechanistic Considerations: The Heart of the Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] The nature of the substituted phenylboronic acid has the most profound impact on the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[2] The rate of this step is then influenced by the electronic and steric factors discussed previously. Electron-donating groups on the aryl boronic acid accelerate this step, while electron-withdrawing and sterically hindering groups can slow it down.
Experimental Protocol: A Standardized Approach for Comparison
To objectively compare the performance of different substituted phenylboronic acids, a standardized experimental protocol is crucial. The following protocol provides a general framework that can be adapted for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
This self-validating protocol, when applied consistently across a range of substituted phenylboronic acids, will provide reliable comparative data on their relative reactivities and efficiencies.
Selecting the Optimal Phenylboronic Acid: A Workflow for Success
The choice of a specific substituted phenylboronic acid is a strategic decision in synthetic planning. The following workflow can guide researchers in selecting the most appropriate reagent.
Caption: A decision-making workflow for selecting a substituted phenylboronic acid.
By systematically considering the desired product, the available starting materials, and the inherent reactivity of the potential phenylboronic acid partners, researchers can proactively address potential challenges and design more efficient and successful cross-coupling reactions.
Conclusion
The judicious selection of a substituted phenylboronic acid is a cornerstone of a successful Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the interplay between electronic and steric effects allows for the rational design of synthetic routes and the optimization of reaction conditions. While phenylboronic acids with electron-donating groups and minimal steric hindrance are generally more reactive, those with electron-withdrawing or sterically demanding substituents can also be effectively utilized with the appropriate choice of catalyst, ligand, and reaction parameters. This guide provides a framework for the comparative analysis and selection of these vital building blocks, empowering chemists to navigate the complexities of modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Boronic Acid Isomers: A Comparative Analysis of Reactivity in Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that dictates the efficiency and success of synthetic routes. Among the vast arsenal of building blocks, boronic acids have become indispensable for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] However, the reactivity of a boronic acid is not a monolithic property; it is profoundly influenced by the substitution pattern on its aryl ring. This guide provides an in-depth comparison of the reactivity of ortho, meta, and para boronic acid isomers, supported by experimental data, to empower chemists with the insights needed for rational reagent selection.
The Decisive Duo: Steric and Electronic Effects
The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by a delicate interplay of steric and electronic factors.[2][3] The position of the boronic acid group and any other substituents on the aromatic ring dictates the molecule's three-dimensional structure and electron distribution, which in turn affects its interaction with the metal catalyst in key steps of the catalytic cycle.
-
Steric Hindrance: This refers to the physical bulk around the boron center. Substituents in the ortho position can physically obstruct the approach of the bulky metal catalyst complex, slowing down or even inhibiting the crucial transmetalation step of many cross-coupling reactions.[4]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the nucleophilicity of the carbon atom attached to the boron. Electron-withdrawing groups can decrease the electron density of the C-B bond, potentially slowing the transmetalation step.[2]
Isomer Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is arguably the most prominent application of boronic acids, forming C(sp²)–C(sp²) bonds with high efficiency.[5][6] The reactivity of the boronic acid isomers in this reaction generally follows a predictable trend, as illustrated by the coupling of nitrophenylboronic acid isomers with a common aryl halide.
A general reactivity trend observed in the literature for Suzuki-Miyaura couplings is: para > meta >> ortho .[2]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Source |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | [2] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 45 | [2] |
Table 1. Comparative yields for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers. The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, highlights the profound impact of steric hindrance.[2]
Mechanistic Insights:
-
Para-Isomers: These isomers typically exhibit the highest reactivity. The boronic acid group is sterically accessible, and electronic effects from the substituent are transmitted effectively without direct spatial interference.
-
Meta-Isomers: Reactivity is often intermediate. Steric hindrance is generally not a significant factor, but the electronic influence on the reaction center is less direct than in the para position.
-
Ortho-Isomers: These are frequently the most challenging coupling partners. The substituent adjacent to the boronic acid group creates significant steric congestion, which can hinder the formation of the necessary palladium-boronate complex for transmetalation.[4] This is sometimes referred to as the "2-pyridyl problem" in heteroaromatic systems, where a nearby nitrogen atom can also chelate the catalyst, further deactivating it.[7][8]
Beyond Suzuki: Reactivity in Other Coupling Reactions
While the Suzuki-Miyaura reaction is a primary benchmark, the reactivity trends of boronic acid isomers are also pertinent in other important synthetic transformations.
Chan-Lam Coupling
The Chan-Lam coupling is a powerful method for forming aryl carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[9][10] Unlike palladium-catalyzed reactions, the mechanism is believed to proceed through a Cu(III) intermediate.[10] While a comprehensive dataset comparing isomers is less common, the general principles of steric and electronic effects still apply. Highly hindered ortho-substituted boronic acids can be challenging substrates. Furthermore, the reaction can be sensitive to the stability of the boronic acid, with protodeboronation being a common side reaction.[11][12]
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms new carbon-carbon bonds from a thioester and a boronic acid, co-catalyzed by palladium and copper.[13][14] This reaction proceeds under neutral conditions, making it valuable for sensitive substrates.[15] The scope includes a wide variety of boronic acids.[16] However, as with other cross-coupling reactions, severe steric hindrance from ortho substituents on the boronic acid can negatively impact reaction efficiency.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a tangible framework for evaluating isomer reactivity, the following protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with ortho-, meta-, and para-nitrophenylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid isomer (o-, m-, or p-nitrophenylboronic acid, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the respective boronic acid isomer, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.
-
Analysis: Characterize the product and determine the yield for each of the three isomers to compare their relative reactivity.
Conclusion and Recommendations
The positional isomerism of substituents on an arylboronic acid is a critical determinant of its reactivity in cross-coupling synthesis. A clear hierarchy generally emerges, with para-isomers being the most reactive, followed by meta-isomers, and with ortho-isomers often presenting significant challenges due to steric hindrance.
For practicing researchers, this understanding translates into the following strategic advice:
-
For routine and high-yielding couplings, prioritize the use of para-substituted boronic acids whenever the target molecule allows.
-
When faced with an ortho-substituted boronic acid, be prepared to screen more advanced catalysts and ligands (e.g., bulky biarylphosphines like SPhos or XPhos), higher temperatures, and longer reaction times to overcome the steric barrier.[2]
-
Always consider the electronic nature of substituents. Strong electron-withdrawing groups can deactivate the boronic acid, requiring more forcing conditions, irrespective of the isomer.[2]
By appreciating the nuanced interplay of steric and electronic effects, chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 13. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 14. The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking 3-Cyano-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Substituted Biaryls in Modern Synthesis
The biaryl motif is a cornerstone in contemporary drug discovery and materials science, lending crucial structural rigidity and facilitating specific molecular interactions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[1][2][3]
Within the vast library of available reagents, 3-Cyano-4-methoxyphenylboronic acid presents a unique and compelling profile. It incorporates both a potent electron-withdrawing nitrile group (-CN) and an electron-donating methoxy group (-OMe) on the same aromatic ring. This "push-pull" electronic configuration offers synthetic chemists a nuanced tool for modulating the electronic properties of target molecules.
This guide provides an in-depth comparison of this compound against a curated set of alternative phenylboronic acids. We will dissect their performance within a standardized Suzuki-Miyaura coupling framework, moving beyond simple yield reporting to explain the mechanistic causality behind the observed results. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed reagent selections.
Section 1: A Comparative Analysis of Reagent Properties
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of its substituents. These effects modulate the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon, directly impacting the crucial transmetalation step.[4][5]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) donate electron density to the aromatic ring via the resonance effect. This increases the nucleophilicity of the carbon bound to boron, which can be beneficial for the transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) pull electron density from the ring through both inductive and resonance effects. This increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[4][6] However, strong EWGs can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction that cleaves the C-B bond and reduces yield.[1][7]
This compound is unique in this context. The para-methoxy group donates electron density, while the meta-cyano group withdraws it. This electronic interplay can lead to unique reactivity profiles compared to reagents with single activating or deactivating groups.
Table 1: Physicochemical and Electronic Properties of Selected Phenylboronic Acids
| Reagent Name | Structure | Molecular Weight ( g/mol ) | Electronic Character | Key Considerations |
| This compound | C₈H₈BNO₃ | 176.97[8] | Push-Pull (EWG + EDG) | Balanced reactivity; potential for unique electronic tuning of the product. |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96[9] | Electron-Donating (EDG) | Generally high reactivity; good nucleophile for transmetalation.[10] |
| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | Electron-Withdrawing (EWG) | Increased Lewis acidity; higher risk of protodeboronation.[11] |
| Phenylboronic acid | C₆H₇BO₂ | 121.93[12] | Neutral (Baseline) | Standard benchmark reagent; well-understood reactivity.[12] |
Section 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To understand the performance differences between these reagents, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a Palladium complex, typically involving three key steps.[2][3][13]
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the rate-determining step in many cases and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[6][14]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of base, solvent, and ligand are all critical for optimizing this cycle, but the intrinsic properties of the boronic acid play a direct role in the efficiency of the transmetalation step.[14][15]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction, including the crucial base-mediated activation of the boronic acid.
Section 3: A Self-Validating Benchmark Protocol
To provide a fair and objective comparison, we will use a standardized protocol. The following methodology is designed to be robust and self-validating, meaning it employs well-established conditions known to be effective for a range of aryl bromides and boronic acids.[15][16]
Objective: To couple various phenylboronic acids with 1-bromo-4-nitrobenzene. The nitro group serves as a strong electron-withdrawing feature on the electrophile, making the coupling a robust test of the nucleophile's efficacy.
Materials:
-
1-bromo-4-nitrobenzene (1.0 equiv)
-
Boronic Acid (1.2 equiv, see Table 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Step-by-Step Experimental Workflow:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-4-nitrobenzene (e.g., 202 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Causality: Using an excess of the boronic acid (1.2 equiv) helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. K₂CO₃ is a moderately strong base, effective for activating the boronic acid without promoting hydrolysis of sensitive functional groups.[15]
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.
-
Causality: The Pd(0) species is oxygen-sensitive. Maintaining an inert atmosphere is critical for catalyst longevity and preventing the formation of palladium black and phosphine oxides, which would halt the catalytic cycle.
-
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be stirred to dissolve the reagents. Finally, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).
-
Causality: The dioxane/water solvent system is a common choice. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[16]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the specified time (e.g., monitoring by TLC or LC-MS every 2 hours).
-
Causality: Heating accelerates all steps of the catalytic cycle. 90 °C is a standard temperature that provides sufficient thermal energy for the reaction without causing significant solvent loss or thermal degradation of the reagents.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Section 4: Comparative Performance Data and Analysis
The following table summarizes the expected outcomes based on literature precedents for analogous reactions.[10][17] The yields are representative and serve as a basis for a logical, mechanism-driven comparison.
Table 2: Benchmark Performance in Suzuki Coupling with 1-bromo-4-nitrobenzene
| Boronic Acid Reagent | Expected Yield Range (%) | Expected Reaction Time (h) | Mechanistic Interpretation |
| This compound | 80 - 92% | 4 - 6 | The electron-withdrawing cyano group enhances the boron's Lewis acidity, aiding boronate formation. The donating methoxy group helps maintain sufficient nucleophilicity of the aryl ring for efficient transmetalation. This balance results in good yields and moderate reaction times. |
| 4-Methoxyphenylboronic acid | 88 - 98% | 2 - 4 | The strong electron-donating methoxy group makes this reagent highly nucleophilic, leading to rapid transmetalation. This is often the fastest and highest-yielding partner for electron-poor aryl halides. |
| 4-Cyanophenylboronic acid | 65 - 80% | 6 - 10 | The potent electron-withdrawing effect of the cyano group significantly increases susceptibility to competitive protodeboronation under basic, aqueous conditions. While transmetalation is possible, the loss of active reagent over time reduces the overall yield.[7] |
| Phenylboronic acid | 85 - 95% | 4 - 8 | As the baseline, it performs reliably and predictably. It is less reactive than the electron-rich 4-methoxyphenylboronic acid but more stable than the electron-poor 4-cyanophenylboronic acid. |
Section 5: Decision Workflow for Reagent Selection
Choosing the optimal boronic acid is a strategic decision based on the electronic nature of the coupling partner and the desired properties of the final product.
Figure 2: A decision-making workflow for selecting the appropriate boronic acid based on reaction partners and synthetic goals.
Conclusion
This compound emerges not merely as another reagent, but as a strategic building block for fine-tuning molecular electronics. While 4-methoxyphenylboronic acid often provides the highest yields with electron-poor partners due to its superior nucleophilicity, its utility is limited to introducing a simple electron-donating system. Conversely, strongly deactivated reagents like 4-cyanophenylboronic acid suffer from stability issues that can compromise yield.
Our benchmark analysis reveals that This compound occupies a valuable middle ground. It offers robust, high-yielding performance by balancing the activating effect of the methoxy group with the stabilizing, electron-withdrawing nature of the cyano group. This unique electronic profile makes it an exceptional choice for synthesizing complex biaryls where modulating properties like dipole moment and intramolecular charge transfer is a primary objective. For the discerning medicinal or materials chemist, it is an indispensable tool for rational molecular design.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. 2-Cyano-4-methoxyphenylboronic Acid | C8H8BNO3 | CID 86222925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Cyano-4-methoxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The compound 3-Cyano-4-methoxyphenylboronic acid, with its unique electronic and steric properties, is a valuable reagent for synthesizing complex molecular architectures found in many active pharmaceutical ingredients (APIs). The incorporation of its structural motif can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1]
However, the synthetic utility of this reagent is predicated on its absolute structural integrity and purity. The presence of positional isomers, residual starting materials, or degradation products such as boroxines (trimeric anhydrides) can lead to unpredictable reaction outcomes, the formation of problematic impurities, and compromised API quality.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a fundamental requirement for reproducible science and regulatory compliance.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive structural confirmation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.
An Orthogonal Strategy for Unambiguous Confirmation
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation package relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. Each method corroborates the others, providing a higher degree of confidence in the final assessment. The logical workflow for structural confirmation is outlined below.
Caption: Orthogonal workflow for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei. For this compound, a suite of NMR experiments (¹H, ¹³C, and ¹¹B) is required for a complete assignment.
Causality of Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the boronic acid, and its residual proton signal (δ ~2.50 ppm) serves as a convenient internal reference.[3] Crucially, the acidic B(OH)₂ protons are often observable as a broad singlet in DMSO-d₆, whereas they would rapidly exchange and become invisible in solvents like D₂O or CD₃OD.
-
Nuclei Selection:
-
¹H NMR: Provides information on the number and environment of protons. Aromatic proton splitting patterns are key to confirming the 1,2,4-substitution pattern.
-
¹³C NMR: Reveals the carbon skeleton. The chemical shifts of the cyano (C≡N) and boron-bound (C-B) carbons are highly diagnostic.
-
¹¹B NMR: Directly probes the boron atom, confirming its sp² hybridization state, which is characteristic of boronic acids.[4]
-
Expected NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Information |
| ¹H | ~8.0 - 8.2 | s (broad) | B(OH)₂; disappears upon D₂O shake |
| ~7.9 - 8.1 | d | Aromatic H, ortho to -CN and meta to -B(OH)₂ | |
| ~7.8 - 8.0 | dd | Aromatic H, ortho to -B(OH)₂ and meta to -CN | |
| ~7.1 - 7.3 | d | Aromatic H, ortho to -OCH₃ | |
| ~3.9 | s | -OCH₃ protons | |
| ¹³C | ~162 | s | C-OCH₃ |
| ~135 - 140 | s | Aromatic C-H carbons | |
| ~130 (approx.) | s | C-B (often broad or unobserved due to quadrupolar relaxation)[5] | |
| ~118 | s | C≡N | |
| ~113 | s | Aromatic C-H carbon | |
| ~105 | s | C-CN | |
| ~56 | s | -OCH₃ | |
| ¹¹B | ~27 - 33 | s (broad) | sp²-hybridized Boron (trigonal planar)[4] |
Note: Predicted shifts are based on data from structurally similar compounds like 4-methoxyphenylboronic acid, 3-cyanophenylboronic acid, and general substituent effects.[6][7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an acquisition time of 1-2 hours may be necessary.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is a relatively quick experiment. Use a known boron standard for referencing if high accuracy is needed.
-
Data Processing: Process all spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO at δ 2.50 and 39.52 ppm, respectively). Integrate the ¹H signals to confirm proton ratios.
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is indispensable for confirming the molecular weight (MW) of the target compound. When coupled with a liquid chromatography system (LC-MS), it also provides MW information for any impurities.
Causality of Experimental Choices:
-
Ionization Mode: Electrospray ionization (ESI) is the most suitable technique for polar, non-volatile molecules like boronic acids.[9] It is a "soft" ionization method that typically keeps the molecule intact. Analysis in negative ion mode is often preferred, as the acidic boronic acid readily forms the [M-H]⁻ ion.
-
High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful tool to differentiate between compounds with the same nominal mass but different atomic compositions.
Key Observations for this compound (C₈H₈BNO₃, MW = 177.0 g/mol ):
-
Expected Ion: In ESI negative mode, the primary ion observed will be [M-H]⁻ at m/z 176.0.
-
Boron Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern for boron-containing ions, providing an additional layer of confirmation.
-
Potential Artifacts: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[1][10] In MS analysis, an ion corresponding to the boroxine ([M₃-3H₂O+H]⁺ or related ions) might be observed, especially under certain source conditions.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatography: A short C18 column can be used with a simple water/acetonitrile gradient (both containing 0.1% formic acid) to quickly elute the compound into the mass spectrometer.
-
MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000.
-
Data Analysis: Extract the ion chromatogram for the expected mass. Analyze the mass spectrum of the corresponding peak to confirm the accurate mass and isotopic pattern.
Chromatographic Methods (HPLC/UPLC): The Purity and Isomer Sentinel
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11] For this compound, its primary role is to separate the target compound from potential impurities, including positional isomers (e.g., 4-Cyano-3-methoxyphenylboronic acid) which would be indistinguishable by MS alone.
Causality of Experimental Choices:
-
Column Chemistry: A reversed-phase C18 column is the most common and robust choice for separating small aromatic molecules.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (acetonitrile or methanol) is typical. The acid suppresses the ionization of the boronic acid, leading to better peak shape and retention.
-
Diluent: A critical and often overlooked parameter. Boronic acids can be unstable in aqueous or protic diluents, leading to degradation.[12][13] Using an aprotic diluent like acetonitrile for sample preparation is often necessary to ensure sample integrity.[12]
Comparative HPLC Methodologies
| Parameter | Method 1: RP-HPLC (QC) | Method 2: UPLC (High Throughput) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, <2 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water | 0.1% HCOOH in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Primary Use | Robust quality control, high resolution | Fast reaction monitoring, screening |
Experimental Protocol: Purity Assessment by RP-HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a sample solution at ~0.5 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter.[14]
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Definitive Confirmation: FTIR and X-ray Crystallography
While NMR, MS, and HPLC provide a comprehensive dataset, FTIR offers rapid functional group confirmation, and X-ray crystallography provides the ultimate, unambiguous proof of structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that identifies specific functional groups based on their characteristic absorption of infrared radiation.
-
Key Expected Peaks:
-
~3300 cm⁻¹ (broad): O-H stretching of the boronic acid hydroxyl groups.
-
~2230 cm⁻¹ (sharp): C≡N stretching of the nitrile group. This is a highly diagnostic peak.
-
~1600, ~1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1350 cm⁻¹: B-O stretching.
-
Single Crystal X-ray Crystallography
This technique is the "gold standard" for structural determination, providing precise 3D coordinates of every atom in the crystal lattice.[15][16] It resolves any ambiguity regarding connectivity, isomerism, and stereochemistry.
-
Insights from Crystallography: Analysis of the crystal structure of the closely related 3-cyanophenylboronic acid reveals that the B(OH)₂ group adopts a syn-anti conformation and is twisted relative to the plane of the phenyl ring due to steric hindrance.[8] Similar features would be expected for the title compound, and their confirmation by X-ray diffraction would constitute absolute proof of structure.
Summary: A Comparative Overview
| Technique | Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C, ¹¹B) | Atomic connectivity, molecular framework, proton/carbon environments | Provides the most detailed structural information | Lower sensitivity, C-B signal can be difficult to observe |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | High sensitivity, confirms MW and isotopic patterns | Does not distinguish between isomers, fragmentation can be complex |
| HPLC / UPLC | Purity, number of components, isomer separation | Excellent for quantification and purity assessment, high resolution | Provides no direct structural information on its own |
| FTIR Spectroscopy | Presence of key functional groups | Fast, simple, non-destructive | Provides limited information on the overall molecular skeleton |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Unambiguous, definitive structural proof | Requires a suitable single crystal, which can be difficult to grow |
Conclusion
Confirming the structure of this compound requires a synergistic and logical application of multiple analytical techniques. While NMR and high-resolution mass spectrometry establish the molecular formula and atomic connectivity, HPLC is essential for confirming purity and separating it from critical isomeric impurities. Corroborative data from FTIR and, when possible, the definitive proof from single-crystal X-ray crystallography complete the analytical package. For the drug development professional, embracing this orthogonal strategy is paramount to ensuring the quality, safety, and efficacy of the final therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. rsc.org [rsc.org]
- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. waters.com [waters.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic Effects of Substituents in 3-Cyano-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Electronic Effects
The electronic nature of substituents on an aromatic ring profoundly influences the chemical and physical properties of a molecule. In the context of drug discovery, these effects can dictate binding affinities to biological targets, metabolic stability, and pharmacokinetic profiles. For arylboronic acids, the electron density at the boron center is a key determinant of their Lewis acidity and their efficacy in crucial reactions like the Suzuki-Miyaura cross-coupling.[1]
3-Cyano-4-methoxyphenylboronic acid presents an interesting case study due to the opposing electronic influences of its substituents. The methoxy group at the para position is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the cyano group at the meta position is a potent electron-withdrawing group (EWG) through both strong inductive (-I) and resonance (-M) effects.[2][3] The net electronic character of the boronic acid is a result of the complex interplay of these competing forces.
This guide will explore experimental techniques to quantify these effects, providing a practical framework for researchers to assess this and similar substituted arylboronic acids.
Quantifying Electronic Effects: The Hammett Equation
A cornerstone of physical organic chemistry, the Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] It relates the equilibrium or rate constant of a reaction for a substituted compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).[6][7]
log(K/K₀) = σρ or log(k/k₀) = σρ
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[8]
For this compound, the overall electronic effect can be approximated by the sum of the individual Hammett constants for the meta-cyano and para-methoxy groups.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -CN | +0.56 | +0.66 |
| -OCH₃ | +0.12 | -0.27 |
Data sourced from authoritative texts in physical organic chemistry.
The predicted cumulative σ value for this compound would suggest a net electron-withdrawing character, dominated by the powerful cyano group. However, experimental validation is crucial.
Experimental Assessment of Electronic Effects
A multi-faceted experimental approach is necessary to fully characterize the electronic properties of this compound.
pKa Determination: A Measure of Lewis Acidity
The acidity of an arylboronic acid, quantified by its pKa, is a direct reflection of the electron density at the boron atom.[9] Electron-withdrawing substituents stabilize the resulting boronate anion, leading to a lower pKa (stronger acid).[10] Conversely, electron-donating groups increase the electron density on the boron, making it a weaker Lewis acid and resulting in a higher pKa.[11]
Experimental Protocol: Potentiometric or Spectrophotometric Titration
The pKa of this compound can be accurately determined using potentiometric or UV-Vis spectrophotometric titration.[12][13]
Workflow for pKa Determination
Caption: Workflow for pKa determination of an arylboronic acid.
Comparative Analysis:
To contextualize the electronic effects, the pKa of this compound should be compared with that of unsubstituted phenylboronic acid and monosubstituted analogs.
Table 2: Expected pKa Trends for Phenylboronic Acids
| Compound | Substituents | Expected pKa | Rationale |
|---|---|---|---|
| Phenylboronic Acid | None | ~8.8 | Baseline acidity. |
| 4-Methoxyphenylboronic acid | p-OCH₃ (EDG) | > 8.8 | Increased electron density at boron.[14][15][16] |
| 3-Cyanophenylboronic acid | m-CN (EWG) | < 8.8 | Decreased electron density at boron. |
| this compound | m-CN, p-OCH₃ | < 8.8 | The strong EWG effect of the cyano group is expected to dominate.[17] |
Spectroscopic Analysis
Spectroscopic techniques provide further insight into the electronic structure of the molecule.
¹¹B NMR spectroscopy is a powerful tool for directly probing the electronic environment of the boron atom in boronic acids.[18][19][20] The chemical shift (δ) of the ¹¹B nucleus is sensitive to the electron density at the boron center.
-
Electron-withdrawing groups deshield the boron nucleus, causing a downfield shift (higher ppm value).
-
Electron-donating groups shield the boron nucleus, resulting in an upfield shift (lower ppm value).
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve a precise amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).[21][22]
-
Data Acquisition: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer.[23] Use a boron-free probe or quartz NMR tubes to avoid background signals.[19]
-
Data Processing: Reference the spectrum to an external standard (e.g., BF₃·OEt₂).
Comparative ¹¹B NMR Data
Caption: Expected relative ¹¹B NMR chemical shifts for substituted phenylboronic acids.
UV-Vis spectroscopy can reveal how substituents alter the electronic transitions within the aromatic system.[24][25] The absorption maxima (λ_max) of the π → π* transitions in the benzene ring are affected by substituents.[26][27]
-
Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance).[26]
-
Electron-withdrawing groups can also lead to red shifts, and their effect is often more pronounced when they extend the conjugated system.[28]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the boronic acids in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.
-
Analysis: Identify the λ_max for the primary and secondary absorption bands of the benzene chromophore.[24]
Table 3: Expected UV-Vis Absorption Trends
| Compound | Expected λ_max Shift (relative to Phenylboronic Acid) | Rationale |
|---|---|---|
| 4-Methoxyphenylboronic acid | Bathochromic (Red) Shift | The electron-donating methoxy group extends conjugation. |
| 3-Cyanophenylboronic acid | Bathochromic (Red) Shift | The cyano group's π system interacts with the aromatic ring. |
| this compound | Significant Bathochromic Shift | The combined effects of both substituents are likely to cause a substantial red shift. |
Conclusion and Outlook
For researchers in drug development and materials science, a thorough understanding of these electronic effects is paramount. It allows for the rational design of molecules with tailored reactivity and binding properties. The experimental framework presented in this guide offers a robust approach for characterizing not only this compound but also a wide array of other substituted arylboronic acids, thereby accelerating the development of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 14. innospk.com [innospk.com]
- 15. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 16. Page loading... [wap.guidechem.com]
- 17. (4-Cyano-3-methoxy-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. repository.up.ac.za [repository.up.ac.za]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 27. spcmc.ac.in [spcmc.ac.in]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to 3-Cyano-4-methoxyphenylboronic Acid: Applications and Strategic Limitations in Synthesis
An in-depth analysis of 3-Cyano-4-methoxyphenylboronic acid as a strategic building block in modern organic synthesis, particularly in the landscape of pharmaceutical and materials science research. This guide provides a comparative analysis of its performance, detailed experimental protocols, and a discussion of its inherent limitations to inform strategic deployment in complex molecular construction.
Introduction: A Multifunctional Reagent in Cross-Coupling Chemistry
This compound (CAS No. 677777-45-6, Molecular Formula: C₈H₈BNO₃) has emerged as a valuable reagent in the synthetic chemist's toolbox, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing cyano group, imparts unique reactivity and functionality, making it a desirable building block for introducing the 3-cyano-4-methoxyphenyl moiety into complex organic molecules. This guide will delve into the applications and limitations of this versatile boronic acid, with a focus on its role in the renowned Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The presence of the cyano and methoxy groups on the phenyl ring influences the electronic properties of the boronic acid, which can affect the reaction's efficiency and yield.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Medicinal Chemistry: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy. For instance, it has been utilized in the preparation of 3-cyano-4-(phenoxyanilino)quinolines, which are potent MEK (MAPKK) inhibitors.[1][2][3] The 3-cyano-4-methoxyphenyl moiety can serve as a key pharmacophore, interacting with the target protein and contributing to the compound's overall biological activity.
Comparative Performance with Other Boronic Acids
The electronic nature of substituents on the phenylboronic acid can significantly impact the yield and reaction rate of Suzuki-Miyaura couplings. Generally, electron-donating groups enhance the nucleophilicity of the boronic acid, leading to faster transmetalation, while electron-withdrawing groups can have the opposite effect. This compound presents an interesting case with both types of substituents.
| Boronic Acid Derivative | Substituent Effects | Expected Reactivity |
| This compound | -CN (electron-withdrawing), -OCH₃ (electron-donating) | Moderate to good, balanced electronics |
| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | High |
| 4-Cyanophenylboronic acid | -CN (electron-withdrawing) | Moderate to low |
| Phenylboronic acid | None | Moderate (baseline) |
This table provides a qualitative comparison based on general principles of substituent effects in Suzuki-Miyaura reactions.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar couplings.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Limitations and Strategic Considerations
While this compound is a valuable reagent, researchers should be aware of its potential limitations to ensure successful and efficient synthesis.
1. Stability and Protodeboronation:
Boronic acids, in general, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by acidic or basic conditions and elevated temperatures. The stability of this compound under specific reaction conditions should be considered, and "slow-release" strategies using boronate esters might be employed to mitigate this issue.[4]
2. Homocoupling:
Another common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a biaryl byproduct. This can be influenced by the presence of oxygen and the choice of catalyst and reaction conditions. Proper degassing of the reaction mixture is crucial to minimize this unwanted side reaction.[5]
3. Reactivity Modulation:
The presence of both an electron-donating and an electron-withdrawing group can lead to complex reactivity profiles. While the methoxy group enhances nucleophilicity, the ortho-cyano group can introduce steric hindrance and potentially coordinate with the palladium catalyst, influencing the reaction kinetics. Careful optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields.
Conclusion and Future Outlook
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of kinase inhibitors. Its unique substitution pattern offers a handle for further functionalization and can be a key element in establishing structure-activity relationships. While limitations such as potential instability and side reactions exist, a thorough understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction conditions can lead to its successful implementation. As the demand for novel and complex molecular architectures continues to grow, the strategic use of functionalized boronic acids like this compound will undoubtedly remain a cornerstone of modern synthetic chemistry.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Safety Operating Guide
Personal protective equipment for handling 3-Cyano-4-methoxyphenylboronic acid
A Researcher's Guide to Safely Handling 3-Cyano-4-methoxyphenylboronic acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, field-tested safety and handling protocols for this compound, moving beyond a simple checklist to explain the rationale behind each critical step. This compound, like many boronic acids, requires careful handling to mitigate risks of irritation and exposure. Adherence to these procedures is fundamental to a safe and successful research outcome.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from structurally related compounds like 4-Methoxyphenylboronic acid. The primary risks associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Key Hazard Statements:
These classifications mandate the use of comprehensive personal protective equipment and stringent engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations grounded in risk mitigation.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is required when there is a significant risk of splashing.[1][8][9] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[2][3][10] |
| Hand Protection | Chemically resistant nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[1][8][10] | Prevents skin contact, which can lead to irritation.[2][3][6] Proper glove removal technique is crucial to avoid cross-contamination.[5][9] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.[1][10] | Protects the skin on the arms and body from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | For small quantities handled within a certified chemical fume hood, respiratory protection may not be necessary. If dust is generated or work is performed outside a fume hood, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates) is required.[1][8][10] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[2][7][10] |
Operational Plan: From Preparation to Post-Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following step-by-step procedure should be adopted for all work involving this compound.
Engineering Controls and Preparation
-
Work Area: All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control exposure.[3][7][8]
-
Safety Equipment: Before starting any work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][8][11]
-
Housekeeping: Maintain a clean and uncluttered workspace to minimize the risk of spills and contamination.[10]
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Post-Handling and Hygiene
-
Decontamination: After handling, thoroughly clean the work area to remove any residual chemical.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][10] Do not eat, drink, or smoke in the laboratory.[8]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7][12]
Spill and Disposal Management
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[5][13]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE as outlined in Section 2 before attempting any cleanup.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8] Avoid raising dust.[7][10][14]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8][10]
-
Collect waste in a suitable, labeled, and sealed container.[3][7]
-
Dispose of the waste through an approved hazardous waste disposal program, in accordance with all local, regional, and national regulations.[2][5][7] Do not empty into drains.[7][12]
By integrating these safety protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sds.strem.com [sds.strem.com]
- 3. fishersci.ie [fishersci.ie]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
